5-((4-Methoxybenzyl)oxy)picolinonitrile
Description
BenchChem offers high-quality 5-((4-Methoxybenzyl)oxy)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Methoxybenzyl)oxy)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)16-9-14/h2-7,9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCACZKVBHNYEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670181 | |
| Record name | 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917910-75-9 | |
| Record name | 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-((4-Methoxybenzyl)oxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-((4-Methoxybenzyl)oxy)picolinonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document will cover its chemical identifiers, a detailed synthetic protocol based on established chemical principles, purification methods, and analytical characterization techniques. Furthermore, it will explore the rationale behind its molecular design and its prospective applications in the development of novel therapeutics.
Core Chemical Identifiers
A foundational aspect of any chemical entity is its unique identifiers, which ensure unambiguous communication and information retrieval. The key identifiers for 5-((4-Methoxybenzyl)oxy)picolinonitrile are summarized below.
| Identifier | Value | Source |
| CAS Number | 917910-75-9 | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| MDL Number | MFCD18452162 | [1] |
| SMILES | COC1=CC=C(COC2=CN=C(C=C2)C#N)C=C1 | [1] |
Strategic Importance in Medicinal Chemistry
The molecular architecture of 5-((4-Methoxybenzyl)oxy)picolinonitrile is a deliberate convergence of two key pharmacophoric elements: the picolinonitrile scaffold and the 4-methoxybenzyl (PMB) protecting group. This combination makes it a valuable building block in the synthesis of complex, biologically active molecules.
The picolinonitrile moiety, a pyridine ring with a nitrile group, is a privileged scaffold in drug discovery. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The 4-methoxybenzyl (PMB) ether serves as a protecting group for the hydroxyl functionality of what would be 5-hydroxypicolinonitrile. The PMB group is favored in multi-step syntheses due to its stability under various reaction conditions and its selective removal under oxidative or strongly acidic conditions, which often leaves other protecting groups intact. This "orthogonal" deprotection strategy is crucial in the synthesis of complex molecules.
Synthesis and Purification: A Detailed Protocol
The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is most effectively achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 5-hydroxypicolinonitrile acts as the nucleophile, and 4-methoxybenzyl chloride serves as the electrophile.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
5-Hydroxypicolinonitrile
-
4-Methoxybenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypicolinonitrile (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium salt of 5-hydroxypicolinonitrile.
-
Electrophile Addition: Slowly add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted sodium hydride.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel in a slurry of an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield 5-((4-Methoxybenzyl)oxy)picolinonitrile as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized 5-((4-Methoxybenzyl)oxy)picolinonitrile, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the picolinonitrile and the 4-methoxybenzyl rings, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 240.26 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C ether linkages, and aromatic C-H bonds. |
Potential Applications in Drug Discovery
While specific biological activity data for 5-((4-Methoxybenzyl)oxy)picolinonitrile is not widely published, its structural components suggest its utility as a key intermediate in the synthesis of various therapeutic agents.
-
Kinase Inhibitors: The picolinonitrile scaffold is a common feature in many kinase inhibitors. This compound could serve as a starting material for the elaboration of more complex molecules targeting kinases involved in cancer and inflammatory diseases.
-
GPCR Ligands: The pyridine ring is a well-known pharmacophore for G-protein coupled receptor (GPCR) ligands. The functional groups on this molecule provide handles for further chemical modifications to explore activity at various GPCRs.
-
Antimicrobial Agents: Pyridine and nitrile-containing compounds have shown promise as antimicrobial agents. This intermediate could be used to generate libraries of compounds for screening against various bacterial and fungal strains.
The general workflow for utilizing this intermediate in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-((4-Methoxybenzyl)oxy)picolinonitrile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, sealed from moisture.[1]
Conclusion
5-((4-Methoxybenzyl)oxy)picolinonitrile is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a pharmacologically relevant picolinonitrile core and a versatile protecting group makes it an invaluable tool for medicinal chemists. The synthetic and purification protocols outlined in this guide provide a practical framework for its preparation and use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
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University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of PMB-Protected Picolinonitrile Derivatives
Introduction
Picolinonitrile, or 2-cyanopyridine, and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The pyridine ring, an aromatic heterocycle, is a common feature in many biologically active compounds, while the nitrile group serves as a versatile synthetic handle and a key pharmacophoric element.[1] The synthesis of complex molecules bearing the picolinonitrile core often necessitates the use of protecting groups to mask reactive sites and ensure selective transformations.[2]
The p-methoxybenzyl (PMB) group is a widely utilized protecting group, particularly for nitrogen atoms within heterocyclic systems.[3] Its popularity stems from its general stability under a range of conditions and, most importantly, the specific and mild conditions under which it can be removed.[3][4] Understanding the thermodynamic stability of PMB-protected picolinonitrile derivatives is crucial for researchers, scientists, and drug development professionals. This stability profile dictates reaction conditions, purification strategies, and the ultimate shelf-life and viability of these compounds as drug candidates or advanced materials.
This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of PMB-protected picolinonitriles, details authoritative methods for its assessment, and offers insights into the underlying chemical principles.
The p-Methoxybenzyl (PMB) Protecting Group: A Mechanistic Overview
The PMB group is typically introduced to a nitrogen atom via a Williamson ether-like synthesis, reacting the heterocycle with p-methoxybenzyl chloride (PMB-Cl) or bromide in the presence of a base like sodium hydride (NaH).[3] The thermodynamic stability of the resulting N-PMB bond is largely influenced by the electronic properties of the PMB group itself.
The key feature of the PMB group is the para-methoxy substituent on the benzyl ring. This electron-donating group significantly stabilizes the benzyl cation that forms upon cleavage.[5] This stabilization lowers the activation energy for deprotection, making the PMB group more labile under specific conditions compared to an unsubstituted benzyl (Bn) group.[2]
Cleavage Mechanisms: The Basis of PMB's Utility
The enhanced stability of the p-methoxybenzyl cation allows for two primary, and often orthogonal, deprotection strategies:
-
Acidic Cleavage: The PMB group is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[2] The electron-donating methoxy group facilitates protonation and subsequent cleavage to form the highly stable cation.
-
Oxidative Cleavage: This is a key advantage of the PMB group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the PMB group through a single-electron transfer (SET) mechanism.[3][5] The electron-rich PMB ring is highly susceptible to oxidation, a reaction that does not readily occur with electron-neutral or deficient benzyl groups, providing a powerful tool for selective deprotection in complex syntheses.[2]
The stability of PMB-protected compounds under various conditions is summarized in the table below.
| Condition Category | Reagents/Environment | N-p-Methoxybenzyl (PMB) Stability | Key Considerations |
| Acidic (Brønsted) | Trifluoroacetic Acid (TFA), HCl | Labile (readily cleaved)[2] | The electron-donating methoxy group accelerates cleavage compared to unsubstituted benzyl groups. |
| Acidic (Lewis) | BCl₃, AlCl₃, BBr₃ | Labile[2] | Cleavage is possible with strong Lewis acids. |
| Basic | NaH, t-BuOK, aq. NaOH | Stable[2] | Robust under a wide range of basic conditions. |
| Reductive | H₂/Pd-C, Na/NH₃(l) | Labile[2] | Readily cleaved by catalytic hydrogenation. |
| Oxidative | DDQ, CAN | Labile (standard cleavage method)[2] | This represents the key orthogonal deprotection strategy. |
Table 1: General Stability Profile of the N-PMB Protecting Group.
The following diagram illustrates the primary mechanisms for the deprotection of a PMB-protected picolinonitrile.
Caption: Mechanisms of PMB deprotection.
Assessing Thermodynamic Stability: Methodologies and Protocols
The thermodynamic stability of a compound refers to its resistance to decomposition or chemical change under a given set of conditions. For PMB-protected picolinonitriles, this primarily involves thermal stability. Two principal techniques are employed for this assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is an invaluable tool for determining the temperature at which a compound begins to decompose.[9]
Standard TGA Protocol for a Novel Compound
-
Sample Preparation: Accurately weigh 5-10 mg of the PMB-protected picolinonitrile derivative into a clean, tared TGA pan (typically ceramic or platinum).[6]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a non-oxidative environment.[6]
-
Heating Program: Initiate a linear heating ramp, typically from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C). A standard heating rate is 10 °C/min.[6][10]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a critical parameter, often defined as the temperature at which a 5% weight loss occurs.[11]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides information on thermal events such as melting, crystallization, and decomposition.[13][14]
Standard DSC Protocol for a Novel Compound
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating Program: A "heat-cool-heat" cycle is often employed to remove any prior thermal history.[6] For the analysis scan, heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[6]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram will show endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. A sharp endothermic peak typically corresponds to melting, while broad exothermic peaks at higher temperatures often indicate decomposition.[15]
The following diagram outlines a comprehensive workflow for the thermal stability analysis of a new PMB-protected picolinonitrile derivative.
Caption: Workflow for thermal analysis.
Interpreting Thermal Data
The combination of TGA and DSC provides a robust profile of a compound's thermal stability. For instance, a compound might exhibit a sharp melting point in the DSC trace, followed by a weight loss event in the TGA curve at a significantly higher temperature, indicating that the compound is stable in its liquid phase up to the decomposition temperature.
| Derivative | Melting Point (Tₘ) from DSC (°C) | Onset of Decomposition (Tₔ) from TGA (°C) | Stability Window (Tₔ - Tₘ) (°C) |
| PMB-Picolinonitrile | 85 | 250 | 165 |
| PMB-4-Chloro-Picolinonitrile | 102 | 235 | 133 |
| PMB-4-Methoxy-Picolinonitrile | 91 | 265 | 174 |
Table 2: Hypothetical Thermal Stability Data for PMB-Protected Picolinonitrile Derivatives. This data is illustrative and serves as an example for interpretation.
In this hypothetical data, the electron-withdrawing chloro group slightly destabilizes the molecule, lowering the decomposition temperature. Conversely, the electron-donating methoxy group on the picolinonitrile ring appears to enhance thermal stability.
Computational Approaches to Stability Prediction
Alongside experimental techniques, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules.[16] Density Functional Theory (DFT) calculations can be used to determine the electronic structure, bond energies, and potential energy surfaces of PMB-protected picolinonitriles.[17]
By modeling potential degradation pathways, such as the cleavage of the N-PMB bond, researchers can calculate activation energies. A higher activation energy corresponds to a more stable compound. These computational models can help rationalize experimental findings and guide the design of more stable derivatives by predicting the effects of different substituents on the picolinonitrile core.[18][19]
Caption: Factors influencing stability.
Conclusion
The thermodynamic stability of PMB-protected picolinonitrile derivatives is a critical parameter in their synthesis, handling, and application. The p-methoxybenzyl group offers a unique stability profile, being robust to basic conditions while labile to both acidic and oxidative cleavage, which provides essential strategic flexibility in multi-step synthesis.[2][3]
A thorough understanding and assessment of thermal stability, achieved through a synergistic application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is paramount for any research or development program involving these compounds.[6] These experimental techniques, complemented by computational modeling, provide a comprehensive picture of a molecule's behavior under thermal stress, enabling the rational design of more robust molecules and ensuring the quality and reliability of final products in the pharmaceutical and materials science industries.
References
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available from: [Link]
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Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. Available from: [Link]
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PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
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Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Scientific & Academic Publishing. Available from: [Link]
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Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl). ResearchGate. Available from: [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available from: [Link]
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Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
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Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis. PubMed. Available from: [Link]
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Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. Available from: [Link]
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Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available from: [Link]
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Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available from: [Link]
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Differential scanning calorimetry. Wikipedia. Available from: [Link]
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The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. European Astrobiology Magazine. Available from: [Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available from: [Link]
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DSC Analysis Guide: Thermal Testing Insights. Torontech. Available from: [Link]
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Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate. Available from: [Link]
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Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. PMC. Available from: [Link]
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Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. MDPI. Available from: [Link]
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Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available from: [Link]
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CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available from: [Link]
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Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI. Available from: [Link]
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Literature review of 5-((4-Methoxybenzyl)oxy)picolinonitrile in medicinal chemistry
The following technical guide provides an in-depth review of 5-((4-Methoxybenzyl)oxy)picolinonitrile , a strategic intermediate in medicinal chemistry.
CAS Number: 917910-75-9 Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol Synonyms: 5-(4-Methoxybenzyloxy)-2-cyanopyridine; 5-PMB-oxy-picolinonitrile
Part 1: Executive Summary & Strategic Utility
5-((4-Methoxybenzyl)oxy)picolinonitrile acts as a high-value "masked" scaffold in the synthesis of bioactive pyridine derivatives. Its structural logic rests on two orthogonal functional handles:
-
The Nitrile (C2 Position): An electron-withdrawing anchor that activates the ring and serves as a precursor for amides, acids, amines, or heterocycles (e.g., tetrazoles).
-
The PMB-Ether (C5 Position): A robust protecting group for the 5-hydroxyl moiety. The p-methoxybenzyl (PMB) group is chosen over a simple benzyl ether because it can be removed under oxidative conditions (DDQ) or mild acidic conditions , offering orthogonality to other protecting groups (like Boc or benzyl esters) often present in complex drug syntheses.
This compound is frequently employed in the development of HIF-PH inhibitors (hypoxia-inducible factor prolyl hydroxylase inhibitors), kinase inhibitors , and Factor Xa inhibitors , where the 5-hydroxypicolinic acid pharmacophore is a recurring motif.
Part 2: Chemical Profile & Synthesis[1][2][3][4][5]
Synthetic Routes
The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile typically follows one of two primary pathways, depending on the availability of starting materials and cost considerations.
Route A: Nucleophilic Aromatic Substitution (SₙAr)
This is the preferred industrial route when 5-fluoropicolinonitrile is available. The nitrile group at C2 activates the C5 position (para-like electronic communication via the nitrogen) sufficiently to allow displacement of the fluoride by the electron-rich PMB-alcohol.
-
Reagents: 5-Fluoropicolinonitrile, 4-Methoxybenzyl alcohol, K₂CO₃ or Cs₂CO₃.
-
Solvent: DMF or DMSO (polar aprotic is essential).
-
Conditions: 105°C, 16 hours.[1]
-
Mechanism: Meisenheimer complex formation followed by fluoride elimination.
Route B: Williamson Ether Synthesis
This route utilizes 5-hydroxypicolinonitrile (commercially available) and alkylates the phenol.
-
Reagents: 5-Hydroxypicolinonitrile, 4-Methoxybenzyl chloride (PMB-Cl), K₂CO₃.
-
Solvent: Acetone or Acetonitrile.[2]
-
Conditions: Reflux, 4–6 hours.
-
Advantage: Milder conditions; avoids high-temperature SₙAr.
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways to the target scaffold. Route A leverages the electron-deficient nature of the pyridine ring, while Route B utilizes standard phenolic alkylation.
Part 3: Reactivity & Applications in Drug Design
The utility of 5-((4-Methoxybenzyl)oxy)picolinonitrile lies in its ability to undergo divergent transformations.
The Nitrile Handle (C2)
The nitrile is a "masked" carboxylic acid. In medicinal chemistry, it is often:
-
Hydrolyzed to a primary amide (CONH₂) or acid (COOH) to form the metal-binding pharmacophore seen in HIF-PH inhibitors.
-
Cyclized with sodium azide to form a tetrazole , a bioisostere of a carboxylic acid with improved metabolic stability and lipophilicity (common in sartans and kinase inhibitors).
The PMB Ether Handle (C5)
The PMB group protects the oxygen during harsh nitrile transformations (e.g., strong acid hydrolysis or reduction). Once the C2 functionality is established, the PMB is removed to reveal the 5-hydroxyl group. This hydroxyl is then typically engaged in:
-
Etherification: Linking to complex aryl/heteroaryl systems.
-
Carbamate formation: To tune solubility.
Case Study Logic: HIF-PH Inhibitor Synthesis
In the synthesis of hypoxia-inducible factor prolyl hydroxylase inhibitors (e.g., analogs of Desidustat), the 5-hydroxypicolinamide core is essential.
-
Start: 5-((4-Methoxybenzyl)oxy)picolinonitrile.
-
Step 1 (Nitrile Hydrolysis): Basic hydrolysis (NaOH/H₂O₂) converts the nitrile to a primary amide without touching the PMB ether.
-
Step 2 (Deprotection): Treatment with TFA removes the PMB group.[3]
-
Step 3 (Coupling): The revealed 5-OH is coupled to a benzylic halide or via Mitsunobu reaction to the rest of the drug molecule.
Divergent Reactivity Diagram
Figure 2: Divergent synthetic utility showing how the scaffold serves as a precursor for amides, tetrazoles, and complex ethers.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis via SₙAr (Route A)
Validates the formation of the ether linkage on the electron-deficient ring.
-
Setup: Charge a dry 100 mL round-bottom flask with 5-fluoropicolinonitrile (2.68 g, 22.0 mmol) and 4-methoxybenzyl alcohol (2.76 g, 20.0 mmol).
-
Solvent: Add anhydrous DMF (10 mL).
-
Base: Add finely ground Potassium Carbonate (3.31 g, 24.0 mmol).
-
Reaction: Heat the mixture to 105°C under an inert atmosphere (Nitrogen or Argon) for 16 hours.
-
Note: Monitor by TLC (Hexane:EtOAc 3:1). The starting fluoride is UV active.
-
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). A precipitate should form.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Yield: Expected yield 50–75%.
Protocol 2: PMB Deprotection (Acidic Method)
Validates the removal of the protecting group to reveal the reactive hydroxyl.
-
Setup: Dissolve 5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 eq) in Dichloromethane (DCM) (0.1 M concentration).
-
Reagent: Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.
-
Alternative: For oxidative cleavage, use DDQ (1.2 eq) in DCM:H₂O (18:1) at room temperature.
-
-
Reaction: Stir at room temperature for 2–4 hours. The solution will turn purple/red if using DDQ, or remain clear/yellow with TFA.
-
Workup:
-
TFA Method: Concentrate in vacuo to remove TFA. Neutralize with sat. NaHCO₃ and extract with EtOAc.
-
DDQ Method: Filter off the reduced DDQ byproduct (DDHQ). Wash filtrate with sat. NaHCO₃ and brine.
-
-
Product: 5-Hydroxypicolinonitrile (Solid).
Part 5: Safety & Handling
| Hazard Class | Description | Precaution |
| Acute Toxicity | Nitriles can release cyanide upon metabolism or combustion. | Handle in a fume hood.[4] Avoid acid contact with the nitrile unless controlled. |
| Skin Irritant | Pyridine derivatives are often skin sensitizers. | Wear nitrile gloves and lab coat. |
| Reactivity | PMB ethers are sensitive to strong acids. | Store away from HCl or H₂SO₄ vapors. |
Part 6: References
-
Ambeed, Inc. (2024). Safety Data Sheet: 5-((4-Methoxybenzyl)oxy)picolinonitrile. Retrieved from
-
Akagi, T., et al. (2011). Fused heterocyclic compounds and medicinal use thereof. World Intellectual Property Organization, WO 2011/093524 . (Describes the use of 5-alkoxypicolinonitrile intermediates in antitumor agents).
-
BLD Pharm. (2024).[5] Product Analysis: CAS 917910-75-9. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on PMB protection/deprotection mechanics).
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextualizes the reactivity of 2-cyanopyridines).
Sources
- 1. 105-13-5 | 4-Methoxybenzyl alcohol | Aryls | Ambeed.com [ambeed.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 175135-47-4|2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 5-((4-Methoxybenzyl)oxy)picolinonitrile
This technical guide provides a comprehensive overview of the analytical methodologies for the determination of the molecular weight and confirmation of the chemical formula of 5-((4-Methoxybenzyl)oxy)picolinonitrile. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical applications of key analytical techniques, ensuring a robust and validated approach to the characterization of this compound.
Introduction
5-((4-Methoxybenzyl)oxy)picolinonitrile, with a chemical formula of C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate determination of its molecular weight and elemental composition is a critical first step in its characterization, ensuring purity and confirming its identity before its use in further research and development. This guide details a multi-faceted analytical workflow designed to provide unambiguous confirmation of these fundamental properties.
Theoretical Molecular Weight and Elemental Composition
A foundational aspect of chemical analysis is the calculation of the theoretical molecular weight and elemental composition from the chemical formula. For 5-((4-Methoxybenzyl)oxy)picolinonitrile (C₁₄H₁₂N₂O₂), these values are:
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 69.99 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.03 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.32 |
| Total | 240.262 | 100.00 |
These theoretical values serve as the benchmark for the experimental data obtained through the analytical techniques described below.
Experimental Determination of Molecular Weight and Formula
A multi-technique approach is employed to provide a comprehensive and validated analysis of the molecular weight and formula. This workflow is designed to be self-validating, with each technique providing complementary information.
Figure 1: Integrated analytical workflow for the characterization of 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Elemental Analysis (CHNO)
Principle: Combustion analysis is a fundamental technique for determining the mass percentages of carbon, hydrogen, nitrogen, and oxygen in an organic compound.[1][2] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[3]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 5-((4-Methoxybenzyl)oxy)picolinonitrile is placed in a tin or silver capsule. The sample must be homogenous and completely dry.[4]
-
Instrument Setup: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide.
-
Combustion: The encapsulated sample is introduced into the combustion furnace (heated to ~900-1100 °C).
-
Reduction and Separation: The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and then through a series of traps and a chromatographic column to separate CO₂, H₂O, and N₂.
-
Detection: The separated gases are detected by a thermal conductivity detector, and the resulting signals are integrated to determine the amount of each element.
-
Oxygen Analysis: Oxygen content is typically determined by pyrolysis in the absence of oxygen, where the sample is decomposed, and the resulting oxygen-containing gases are converted to carbon monoxide for quantification.[3]
Expected Results:
The experimental percentages of C, H, N, and O should be within ±0.4% of the theoretical values to confirm the empirical formula.
| Element | Theoretical % | Expected Experimental % |
| C | 69.99 | 69.59 - 70.39 |
| H | 5.03 | 4.63 - 5.43 |
| N | 11.66 | 11.26 - 12.06 |
| O | 13.32 | 12.92 - 13.72 |
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.[7]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended to minimize fragmentation and ensure the observation of the molecular ion peak.[7]
-
Mass Analysis: The ionized sample is introduced into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): The primary goal is to identify the molecular ion peak. For ESI, this will likely be the protonated molecule [M+H]⁺ at an m/z of 241.27. The peak corresponding to the molecular weight of the compound is a crucial piece of evidence.[5][6]
-
Isotope Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C (approximately 1.1% per carbon atom) can help confirm the number of carbon atoms in the molecule.[7]
-
High-Resolution Data: HRMS will provide a mass measurement with high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition by comparing the experimental mass to the theoretical exact mass of C₁₄H₁₂N₂O₂ (240.0899).
Figure 2: A typical workflow for mass spectrometry analysis.
Spectroscopic Analysis for Structural Confirmation
While elemental analysis and mass spectrometry confirm the molecular formula and weight, spectroscopic techniques are essential for elucidating the molecular structure.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] ¹H NMR gives information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
Expected ¹H NMR Data (Predicted):
-
A singlet for the methoxy (CH₃) protons around 3.8 ppm.
-
A singlet for the benzylic (CH₂) protons around 5.1 ppm.
-
A doublet for the two aromatic protons on the methoxy-substituted ring around 6.9 ppm.
-
A doublet for the two aromatic protons on the methoxy-substituted ring around 7.3 ppm.
-
Signals corresponding to the three protons on the picolinonitrile ring.
Expected ¹³C NMR Data (Predicted):
-
A signal for the methoxy carbon around 55 ppm.
-
A signal for the benzylic carbon around 70 ppm.
-
Signals for the aromatic and pyridine carbons in the range of 110-160 ppm.
-
A signal for the nitrile carbon (C≡N) around 118 ppm.
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9]
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
Expected FTIR Data:
-
A sharp, intense peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[10][11]
-
Strong absorptions in the 1000-1300 cm⁻¹ region due to the C-O-C (ether) stretching vibrations.[12]
-
Absorptions corresponding to aromatic C-H and C=C bonds.
Physical Property Corroboration: Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, characteristic physical property. Impurities will typically depress and broaden the melting range.[13] Therefore, a sharp melting point provides a good indication of the sample's purity.
Experimental Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[4]
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased (1-2 °C per minute near the melting point).[13]
-
Observation: The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[14]
A sharp and reproducible melting point, consistent with literature values if available, supports the identity and purity of the synthesized compound.
Conclusion
The comprehensive analytical workflow detailed in this guide provides a robust and self-validating system for the determination of the molecular weight and confirmation of the chemical formula of 5-((4-Methoxybenzyl)oxy)picolinonitrile. By integrating data from elemental analysis, high-resolution mass spectrometry, NMR, and FTIR spectroscopy, researchers can have high confidence in the identity and purity of their compound, a critical prerequisite for its application in drug development and scientific research.
References
-
StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination. Available at: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]
-
Fiveable. (2025, August 15). Interpreting Mass Spectra | Organic Chemistry Class Notes... Available at: [Link]
-
Fiveable. (2024, August 9). 8.3 1H and 13C NMR spectroscopy. Available at: [Link]
-
DETERMINATION OF MELTING POINTS. Available at: [Link]
-
Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. Available at: [Link]
-
DETERMINATION OF MELTING POINTS. Available at: [Link]
-
VELP Scientifica. (2023, September 27). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Lambda Photometrics. Melting Point Determination. Available at: [Link]
-
Clarke, P. A. Fundamentals of Spectroscopy and Applications to Structure Determination. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Aiken, A. C., et al. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. Available at: [Link]
-
OpenOChem Learn. Interpreting MS. Available at: [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Smrkolj, M., & Kovač, A. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Available at: [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
-
Basic 1h And 13c Nmr Spectroscopy. Available at: [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
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- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. vce.studypulse.au [vce.studypulse.au]
- 6. longdom.org [longdom.org]
- 7. fiveable.me [fiveable.me]
- 8. fiveable.me [fiveable.me]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ursinus.edu [ursinus.edu]
Safety data sheet (SDS) and handling of 5-((4-Methoxybenzyl)oxy)picolinonitrile
This guide serves as an advanced technical resource for the handling, safety profiling, and experimental application of 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS: 917910-75-9). It is designed for medicinal chemists and process safety engineers managing this intermediate in drug discovery workflows.
Safety, Handling, and Strategic Application in Medicinal Chemistry
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
5-((4-Methoxybenzyl)oxy)picolinonitrile is a bifunctional pyridine intermediate. It features a picolinonitrile core (2-cyanopyridine) substituted at the 5-position with a para-methoxybenzyl (PMB) ether . This structure is a critical "masked" synthon; the nitrile serves as a precursor to amidines, tetrazoles, or amines, while the PMB group protects a hydroxyl moiety, removable under specific oxidative or acidic conditions.
Physicochemical Properties Table[10]
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water/aliphatic hydrocarbons. |
| Melting Point | 72–77 °C (Predicted/Analogous) | Experimental verification required per batch. |
| Storage Temp | 2–8 °C (Refrigerated) | Hygroscopic; store under inert atmosphere (N₂/Ar). |
| pKa (Pyridine N) | ~2.5–3.0 | Reduced basicity due to the electron-withdrawing nitrile. |
Hazard Identification & Toxicology Profile
While specific toxicological data for this exact CAS is limited, a robust safety profile is derived from the Structure-Activity Relationship (SAR) of its constituent pharmacophores: Picolinonitrile and PMB-ethers.
Core Hazard Directives (GHS Classification)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302).[1] Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism, though aryl nitriles are generally more stable than aliphatic ones.
-
Skin/Eye Irritation: Category 2 (H315/H319).[2][3] The pyridine nitrogen and nitrile group can cause contact dermatitis and mucous membrane irritation.
-
Sensitization: Potential skin sensitizer due to the reactive benzyl ether moiety.
Metabolic Activation Pathway (Risk Assessment)
The following diagram illustrates the potential degradation pathways that dictate safety handling.
Figure 1: Potential degradation and metabolic activation pathways. Note the theoretical release of cyanide ions, necessitating strict waste segregation.
Safe Handling & Experimental Protocols
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator if handling open powder outside a fume hood.
-
Hands: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (long cuff) or Laminate film (Silver Shield) for prolonged exposure.
-
Eyes: Chemical splash goggles. Face shield required during synthesis scale-up (>10g).
B. Synthesis & Handling Workflow
This protocol outlines the standard operating procedure (SOP) for utilizing this compound in a nucleophilic substitution or deprotection workflow.
Step-by-Step Protocol: PMB Deprotection (Example Application)
-
Preparation: Weigh the compound in a dedicated weighing hood. Use antistatic gun if powder is static.
-
Solvent System: Dissolve in DCM (Dichloromethane) or TFA (Trifluoroacetic acid) mixtures.
-
Caution: PMB cleavage often uses TFA or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). DDQ generates HCN gas if mixed with strong acids; ensure compatibility.
-
-
Reaction Control: Maintain temperature < 40°C. Higher temperatures increase the risk of nitrile hydrolysis to the amide/acid.
-
Quenching: Neutralize acidic mixtures with sat. NaHCO₃ slowly to prevent aerosolization of the pyridine derivative.
C. Waste Disposal Architecture
Do NOT mix with general organic waste if acidic.
| Waste Stream | Criteria | Treatment |
| Stream A: Nitrile Waste | High concentration (>1%) | Segregate as "Cyanide-bearing Organic". pH adjusted to >10 (NaOH) to prevent HCN evolution. |
| Stream B: General Organic | Dilute washings | Standard halogenated/non-halogenated solvent waste. |
| Stream C: Solid Waste | Contaminated PPE/Wipes | Double-bagged, labeled "Toxic Solid". |
Emergency Response Procedures
Spills & Exposure[5][13][14]
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4] Do not perform mouth-to-mouth (risk of trace cyanide transfer).
-
Skin Contact: Wash with soap and water for 15 minutes.[5][4][6][7] Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption.
-
Spill Cleanup:
Medical Surveillance
Researchers working frequently with picolinonitrile derivatives should have access to a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite if working on multi-gram scales, although the acute risk is significantly lower than free cyanide salts.
Strategic Application: The "Masked" Scaffold
This compound is utilized primarily to synthesize kinase inhibitors where the 5-position requires a hydrogen bond donor (hydroxyl) late in the synthesis.
Figure 2: Strategic role in drug design.[10] The PMB group provides orthogonality, allowing the nitrile to be modified without affecting the 5-hydroxyl position.
References
-
BLD Pharm. (2024). Safety Data Sheet: 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS 917910-75-9).[11] Retrieved from
-
PubChem. (2024).[1] Compound Summary: Picolinonitrile (CAS 100-70-9) - Toxicological Analog. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Material Safety Data Sheet: 4-Methoxybenzyl alcohol (PMB-OH). Merck KGaA. Retrieved from
-
European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Nitriles and Pyridines. Retrieved from
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A Technical Guide to the Strategic Role of 5-((4-Methoxybenzyl)oxy)picolinonitrile in Pharmaceutical Synthesis
Abstract
5-((4-Methoxybenzyl)oxy)picolinonitrile has emerged as a highly strategic and versatile intermediate in the landscape of modern pharmaceutical development. Its unique structural features—a pyridine ring activated by a cyano group and a hydroxyl function masked by a para-methoxybenzyl (PMB) ether—render it an ideal building block for constructing complex heterocyclic scaffolds. This guide provides an in-depth technical analysis of its synthesis, core functionalities, and critical application in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), with a particular focus on the Janus kinase (JAK) inhibitor class of therapeutics. We will explore the causality behind its synthetic protocols, the strategic importance of its protecting group, and provide detailed methodologies for its application, offering field-proven insights for researchers and drug development professionals.
Introduction: The Molecular Logic of a Key Intermediate
In the intricate chess game of multi-step organic synthesis, the choice of intermediates is paramount. 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS No. 917910-75-9) is a testament to rational molecular design.[1] Its value lies in the orthogonal reactivity of its constituent parts:
-
Picolinonitrile Scaffold: The pyridine ring provides a core heterocyclic structure common in many APIs, while the electron-withdrawing nitrile (cyano) group serves as a versatile chemical handle for a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions.
-
The 5-Oxy Linkage: The oxygen at the C5 position of the pyridine ring is a critical point for molecular elaboration, often forming a key interaction point in the final API's binding motif.
-
The para-Methoxybenzyl (PMB) Protecting Group: This is arguably the most strategic feature of the molecule. The PMB group is a specialized benzyl ether that offers robust protection of the hydroxyl group under a wide range of conditions (e.g., basic, nucleophilic) yet can be removed under specific, mild oxidative conditions that leave other protecting groups, like standard benzyl ethers, intact.[2][3][4] This orthogonality is the cornerstone of its utility in complex syntheses.[5]
| Compound Property | Value |
| CAS Number | 917910-75-9[1] |
| Molecular Formula | C₁₄H₁₂N₂O₂[1] |
| Molecular Weight | 240.26 g/mol [1] |
| Appearance | Typically a solid |
| Storage | Sealed in dry, 2-8°C[1] |
Synthesis and Characterization: A Validated Protocol
The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is most reliably achieved via a Williamson ether synthesis. This classical reaction provides a high-yielding and scalable route.
Causality in Experimental Design
The chosen protocol involves the reaction of 5-hydroxypicolinonitrile with p-methoxybenzyl chloride. The rationale behind the selection of reagents and conditions is critical for success:
-
Starting Materials: 5-hydroxypicolinonitrile provides the core scaffold. p-Methoxybenzyl chloride (PMB-Cl) is the protecting group source.
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) is preferred over strong bases (e.g., NaH, nBuLi). This is a crucial choice. The phenolic proton of 5-hydroxypicolinonitrile is sufficiently acidic to be deprotonated by K₂CO₃, forming the nucleophilic phenoxide. Using a stronger base could risk unwanted side reactions, such as attack on the nitrile group or deprotonation of other sites on the molecule.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is ideal. It readily dissolves the ionic intermediate (potassium phenoxide) and the organic starting materials, facilitating the Sₙ2 reaction, while not interfering with the reaction itself.
Visualizing the Synthetic Pathway
The synthesis can be represented by the following workflow:
Caption: Williamson ether synthesis of the target intermediate.
Step-by-Step Laboratory Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-hydroxypicolinonitrile (1.0 eq).
-
Dissolution: Add anhydrous Dimethylformamide (DMF) to dissolve the starting material completely.
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-((4-Methoxybenzyl)oxy)picolinonitrile. Dry the product under vacuum.
Core Application: Intermediate in JAK Inhibitor Synthesis
The true value of 5-((4-Methoxybenzyl)oxy)picolinonitrile is demonstrated in its application as a key intermediate for the synthesis of Janus kinase (JAK) inhibitors.[6] JAK inhibitors are a class of targeted synthetic drugs used to treat inflammatory diseases like rheumatoid arthritis by blocking intracellular signaling pathways of cytokines.[6][7]
Strategic Role of the PMB Protecting Group
In the synthesis of many complex APIs, different functional groups must be revealed in a specific order. The PMB ether is employed when its unique deprotection condition—mild oxidation—is required to avoid affecting other sensitive groups in the molecule.
Common Deprotection Methods for PMB Ethers:
-
Oxidative Cleavage (DDQ): The most significant method. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively cleaves the PMB ether.[8] The electron-donating methoxy group facilitates the formation of a charge-transfer complex, making this ether much more susceptible to oxidation than a standard benzyl (Bn) ether.[4][8] This allows for precise deprotection without resorting to harsh acidic conditions or hydrogenation, which might reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[3]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave PMB ethers, often under milder conditions than those required for simple benzyl ethers.[9]
-
Electrochemical Oxidation: An emerging greener alternative that avoids stoichiometric chemical oxidants.[10][11]
Case Study: A Key Step in an Exemplary JAK Inhibitor Synthesis
While specific proprietary synthetic routes are confidential, a common strategy involves using the nitrile group as a precursor to an aminomethyl group, which is a key pharmacophore in certain JAK inhibitors. The PMB-protected hydroxyl is carried through several steps before being revealed at a later stage.
Exemplary Transformation Workflow:
Caption: Strategic use of the intermediate in a multi-step API synthesis.
Protocol: Oxidative Deprotection of the PMB Ether with DDQ
This protocol is the cornerstone of the intermediate's strategic value.
-
Setup: Dissolve the PMB-protected advanced intermediate (1.0 eq) in a solvent system of dichloromethane (CH₂Cl₂) and water (typically an 18:1 or 20:1 ratio). The water acts as a scavenger for the liberated p-methoxybenzaldehyde.[5]
-
Cooling: Cool the solution to 0°C in an ice-water bath. This helps to control the initial exotherm of the reaction.
-
DDQ Addition: Add DDQ (1.2-1.5 eq) portion-wise as a solid. The reaction mixture will typically turn a dark color (green or brown), which is characteristic of the charge-transfer complex formation.[5][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts and decomposes excess DDQ.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer several times with dichloromethane.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (the deprotected alcohol) by silica gel column chromatography to yield the final, pure compound.
Conclusion
5-((4-Methoxybenzyl)oxy)picolinonitrile is more than a simple building block; it is an enabling tool for sophisticated chemical synthesis. Its value is derived from a rational design that combines a versatile heterocyclic core with a strategically labile protecting group. The ability to unmask the 5-hydroxyl group under mild oxidative conditions provides a crucial element of orthogonality, allowing chemists to navigate complex synthetic pathways with greater precision and efficiency. For professionals in drug development, understanding the causality and application of such intermediates is fundamental to the successful and timely delivery of next-generation therapeutics.
References
- Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2025). MDPI.
- Goldstein, D. M. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- Various Authors. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
- McClure, C. K., et al. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
- BLDpharm. (n.d.). 917910-75-9|5-((4-Methoxybenzyl)oxy)picolinonitrile. BLDpharm.
- Lee, Y., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications.
- Gao, W., et al. (2020). Basic Mechanisms of JAK Inhibition. PMC - NIH.
- Lipid prodrugs of jak inhibitors and uses thereof. (n.d.). Google Patents.
- 4-Methoxyphenylacetonitrile 97 104-47-2. (n.d.). Sigma-Aldrich.
- Atobe, M., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters - ACS Publications.
- A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. (n.d.). PMC.
- Towards New Strategies: Case Report and Review of the Literature: Effective Application of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. (2025). Preprints.org.
- PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- 4-Methoxybenzonitrile. (n.d.). PubChem.
- JAK inhibitors: an evidence-based choice of the most appropriate molecule. (n.d.). Frontiers.
- p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station Int. Ed.
- Pharmaceutical formulation 514. (n.d.). Google Patents.
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (n.d.). Organic Syntheses Procedure.
- Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. (2026). MDPI.
- 5-(4-Aminophenyl)picolinonitrile. (n.d.). MilliporeSigma.
- The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. (n.d.). Benchchem.
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (n.d.). ePrints Soton.
- A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (2013). RSC Publishing.
Sources
- 1. 917910-75-9|5-((4-Methoxybenzyl)oxy)picolinonitrile|BLD Pharm [bldpharm.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Note: A Scalable and Robust Protocol for the Preparation of 5-((4-Methoxybenzyl)oxy)picolinonitrile
Abstract
This document provides a comprehensive, step-by-step protocol for the scalable synthesis of 5-((4-methoxybenzyl)oxy)picolinonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the robust Williamson ether synthesis, optimized for safety, efficiency, and high yield on a large scale. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
5-((4-Methoxybenzyl)oxy)picolinonitrile serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant industrial importance. The synthetic strategy detailed herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3]
For the synthesis of the target molecule, 5-hydroxypicolinonitrile is deprotonated to form a phenoxide, which then displaces the chloride from 4-methoxybenzyl chloride. This specific pathway is advantageous for scalability due to the use of readily available, cost-effective starting materials and reagents, as well as straightforward purification procedures.
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Materials and Reagents
For successful and reproducible results, it is imperative to use reagents of appropriate quality.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 5-Hydroxypicolinonitrile | ≥98% | Commercially Available | May be a skin and eye irritant.[4][5] |
| 4-Methoxybenzyl chloride | ≥98% | Commercially Available | Corrosive and a lachrymator. Handle with extreme care.[6][7][8] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | A fine powder increases surface area and reaction rate. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use anhydrous grade to prevent unwanted side reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and recrystallization. |
| Hexanes | ACS Grade | Commercially Available | For recrystallization. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
Scalable Synthesis Protocol
This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for different scales.
Reaction Setup
-
Reactor Preparation: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet, add 5-hydroxypicolinonitrile (100 g, 0.82 mol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 1 L) to the flask. Begin stirring to dissolve the starting material. Once dissolved, add anhydrous potassium carbonate (226 g, 1.64 mol, 2.0 equivalents) in one portion.
-
Scientist's Note: Potassium carbonate is a mild, inexpensive base suitable for large-scale reactions. Using it in powdered form maximizes its surface area, facilitating the deprotonation of the hydroxyl group. DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.
-
-
Reagent Addition: In a separate flask, prepare a solution of 4-methoxybenzyl chloride (142 g, 0.91 mol, 1.1 equivalents) in anhydrous DMF (200 mL).
-
Attach the solution of 4-methoxybenzyl chloride to an addition funnel and fit it to the reaction flask.
Reaction Execution
-
Heating: Heat the stirred reaction mixture to 60-70 °C.
-
Addition of Electrophile: Once the reaction temperature is stable, add the 4-methoxybenzyl chloride solution dropwise over a period of 1-2 hours.
-
Scientist's Note: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure complete consumption of the more valuable 5-hydroxypicolinonitrile. The slow, controlled addition helps to manage any potential exotherm.
-
-
Monitoring the Reaction: Maintain the reaction temperature at 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
Work-up and Isolation
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water (4 L) with vigorous stirring. A precipitate will form.
-
Scientist's Note: Quenching in water precipitates the product, which has low aqueous solubility, and dissolves the potassium salts and residual DMF.
-
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any remaining salts and DMF.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification
-
Recrystallization: Transfer the crude solid to a suitable flask and add a mixture of ethyl acetate and hexanes (approximately 1:2 v/v). Heat the mixture to reflux with stirring until all the solid dissolves.
-
Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40-50 °C.
-
Expected Yield: 85-95%
-
Purity: ≥99% (by HPLC)
-
Process Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Precision Synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile via Regioselective SNAr
Executive Summary & Strategic Analysis
Target Molecule: 5-((4-Methoxybenzyl)oxy)picolinonitrile Primary Application: Critical intermediate in medicinal chemistry, serving as a masked hydroxyl-pyridine scaffold. The p-methoxybenzyl (PMB) group acts as an acid-labile protecting group, while the nitrile provides a versatile handle for transformation into amides, amines, or heterocycles.
The Synthetic Challenge: Regioselectivity and Activation
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where 4-methoxybenzyl alcohol (PMB-OH) acts as the nucleophile displacing a leaving group (LG) at the 5-position of a picolinonitrile scaffold.
-
Electronic Activation: The pyridine ring is inherently
-deficient. However, the 5-position is not activated by the ring nitrogen (which activates positions 2, 4, and 6). The reaction is driven exclusively by the nitrile group at position 2 . -
Regiochemical Logic: The nitrile group is a strong electron-withdrawing group (EWG). It activates the para position (C5) toward nucleophilic attack. This specific electronic relationship (
-activation) allows the SNAr to proceed at C5 without competing substitution at other positions, provided a suitable leaving group (F or Br) is present.
Reaction Scheme
Figure 1: Mechanistic pathway for the SNAr reaction.[1] The nitrile group at C2 stabilizes the anionic Meisenheimer intermediate formed upon attack at C5.
Experimental Protocol
Reagent Selection & Preparation[2]
| Component | Role | Specification | Rationale |
| 5-Fluoropicolinonitrile | Substrate | >98% Purity | Fluorine is the preferred LG for SNAr due to high electronegativity, which stabilizes the transition state (Meisenheimer complex) more effectively than Bromine or Chlorine [1]. |
| 4-Methoxybenzyl Alcohol | Nucleophile | 1.1 Equiv | Slight excess ensures complete consumption of the limiting substrate (picolinonitrile). |
| Sodium Hydride (NaH) | Base | 60% dispersion in oil (1.2 Equiv) | Irreversible deprotonation of the alcohol is required to generate the highly reactive alkoxide. Carbonate bases (e.g., K₂CO₃) are often too weak for rapid conversion at C5. |
| DMF or THF | Solvent | Anhydrous | Polar aprotic solvents solvate the cation (Na⁺), leaving the alkoxide "naked" and more nucleophilic. DMF is preferred for solubility; THF is easier to remove. |
Step-by-Step Procedure
Safety Note: Picolinonitriles can release cyanide under extreme acidic hydrolysis; handle in a fume hood. NaH releases flammable hydrogen gas.
Step 1: Alkoxide Formation
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Sodium Hydride (60% in oil, 1.2 equiv) .
-
Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is critical, though usually unnecessary for this scale.
-
-
Add Anhydrous DMF (0.2 M concentration relative to substrate) . Cool the suspension to 0 °C in an ice bath.
-
Dropwise add a solution of 4-Methoxybenzyl alcohol (1.1 equiv) in minimal DMF.
-
Stir at 0 °C for 15–30 minutes until H₂ evolution ceases and the solution becomes clear/homogeneous.
Step 2: SNAr Reaction
-
Add 5-Fluoropicolinonitrile (1.0 equiv) directly to the alkoxide solution at 0 °C.
-
Note: If using the less reactive 5-Bromo analog, addition can be done at room temperature.
-
-
Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Monitor: Stir for 2–4 hours.
-
Checkpoint: Use TLC (Hexane:EtOAc 3:1) or LC-MS. The starting fluoride should disappear rapidly. If using the Bromo-analog, heating to 50–60 °C may be required [2].
-
Step 3: Quench and Workup
-
Cool the mixture back to 0 °C.
-
Carefully quench by dropwise addition of Saturated NH₄Cl solution (exothermic).
-
Dilute with water and extract with Ethyl Acetate (3x) .
-
Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent: Gradient of 0% → 30% Ethyl Acetate in Hexanes.
-
Product Appearance: Typically a white to off-white solid.
-
Optimization & Troubleshooting Guide
Variable Control Matrix
| Parameter | Condition | Impact on Reaction |
| Leaving Group | F vs. Cl vs. Br | Fluoride is optimal. The rate of SNAr follows F >> Cl ≈ Br because the highly electronegative F stabilizes the intermediate anion. Use Br only if F is unavailable, and expect to apply heat (60°C). |
| Solvent | DMF vs. THF | DMF accelerates the reaction by better solvating the cation. THF is cleaner for workup but may require longer reaction times. |
| Temperature | 0°C → RT | Higher temperatures (>80°C) increase the risk of nitrile hydrolysis or attack at the nitrile carbon (Pinner-type side reactions). Keep <60°C. |
| Water Content | Strictly Anhydrous | Water acts as a competing nucleophile (forming 5-hydroxypicolinonitrile) and destroys the NaH. |
Diagnostic Workflow
Figure 2: Decision tree for troubleshooting stalled reactions.
References
-
Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.[2]1951 , 49, 273–412.[2] Link
- Pyridine Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Analogous Alkoxylation: "Preparation of 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine." Sigma-Aldrich Protocol / Ambeed MSDS. (Demonstrates stability of PMB ether formation on electron-deficient heterocycles). Link
-
Regioselectivity in Pyrimidines/Pyridines: Front. Chem.2020 , 8, 568.[3] "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction."[3] Link
Sources
Application Note: Chemoselective Hydrogenation of 5-((4-Methoxybenzyl)oxy)picolinonitrile
This Application Note is designed for researchers and process chemists requiring a robust protocol for the chemoselective reduction of 5-((4-Methoxybenzyl)oxy)picolinonitrile to (5-((4-Methoxybenzyl)oxy)pyridin-2-yl)methanamine .
Executive Summary
The reduction of 5-((4-Methoxybenzyl)oxy)picolinonitrile (1) to its corresponding primary amine (2) presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the nitrile group (
While Palladium on Carbon (Pd/C) is the industry standard for nitrile reduction, it is ill-suited here due to its high activity for hydrogenolysis of benzylic ethers. Raney Nickel (Ra-Ni) is identified as the superior catalyst for this transformation, offering high nitrile selectivity while leaving the PMB ether intact.
Strategic Analysis: The Chemoselectivity Triad
Success relies on balancing three competing reaction pathways. The choice of catalyst and solvent dictates the outcome.
-
Nitrile Reduction (Target): Requires active surface hydrogen. Intermediate imines can couple to form secondary amines (dimerization).
-
PMB Hydrogenolysis (Avoid): Facilitated by Pd catalysts and acidic media. Ra-Ni is kinetically slow for this transformation under mild conditions.
-
Pyridine Ring Reduction (Avoid): Pyridines can be reduced to piperidines, particularly under high pressure or in acidic media (protonation activates the ring).
Reaction Pathway Diagram
Figure 1: Reaction pathways. The solid path represents the desired Raney Ni route. Dashed red paths indicate side reactions common with Pd/C or lack of ammonia.
Protocol A: Raney Nickel Hydrogenation (Recommended)
This method utilizes Raney Nickel, which is less prone to cleaving benzylic ethers than Palladium. Ammonia is strictly required to suppress secondary amine formation.
Materials
-
Substrate: 5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 eq)
-
Catalyst: Raney® Nickel (Active slurry in water, ~50 wt% loading relative to substrate)
-
Solvent: Methanol (7M NH₃ in MeOH is preferred)
-
Gas: Hydrogen (
)[1]
Step-by-Step Procedure
-
Catalyst Preparation (CRITICAL SAFETY):
-
Raney Nickel is pyrophoric when dry. Never expose it to air.
-
Weigh the aqueous slurry. Wash the catalyst 3x with deionized water and 3x with Methanol (MeOH) by decantation to remove the storage water. Do not let the catalyst dry out.
-
-
Reaction Setup:
-
In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in 7M NH₃ in MeOH (Concentration: 0.1 – 0.2 M).
-
Note: If 7M NH₃/MeOH is unavailable, use pure MeOH and add aqueous NH₄OH (5-10 eq), but anhydrous ammonia is preferred to minimize hydrolysis risks.
-
Transfer the washed Raney Nickel slurry into the reactor under a stream of Nitrogen or Argon.
-
-
Hydrogenation:
-
Seal the reactor. Purge 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar).
-
Pressurize to 5–10 bar (70–145 psi) with
. -
Stir vigorously (800–1000 rpm) at Ambient Temperature (20–25°C) .
-
Expert Insight: Heating is rarely needed and increases the risk of PMB cleavage. Monitor consumption; reaction is typically complete in 4–12 hours.
-
-
Workup:
-
Depressurize and purge with Nitrogen.
-
Filter the mixture through a pad of Celite (diatomaceous earth). Keep the filter cake wet with MeOH at all times to prevent ignition.
-
Immediately quench the filter cake with water before disposal.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The crude product is often pure enough for the next step.
-
If purification is needed, avoid silica gel chromatography with standard solvents, as primary amines streak. Use DCM:MeOH:NH₄OH (90:9:1) or reverse-phase chromatography.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Pyridines can coordinate to Ni. Increase catalyst loading or wash catalyst more thoroughly before use. |
| Secondary Amine | Lack of Ammonia | Ensure NH₃ concentration is high. The intermediate imine must be intercepted by NH₃. |
| PMB Cleavage | Temperature too high | Maintain T < 30°C. If problem persists, switch to Protocol B (Nickel Boride). |
| Green Filtrate | Nickel Leaching | Treat crude with EDTA or use a resin scavenger (e.g., QuadraPure™) to remove Ni ions. |
Protocol B: Nickel Boride Reduction (Atmospheric Alternative)
For laboratories lacking high-pressure hydrogenation equipment, the in situ generation of Nickel Boride (
Mechanism
Sodium borohydride reacts with Nickel(II) chloride to form Nickel Boride, which functions as a heterogeneous hydrogenation catalyst, utilizing the excess borohydride as the hydrogen source.
Procedure
-
Dissolve Substrate (1.0 eq) and NiCl₂·6H₂O (1.0 eq) in Methanol. Cool to 0°C.
-
Add Sodium Borohydride (NaBH₄, 3.0–4.0 eq) portion-wise over 30 minutes.
-
Caution: Vigorous gas evolution (
). -
The solution will turn black immediately (formation of Nickel Boride).
-
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Add diethylenetriamine (1 eq relative to Ni) or saturated
solution to complex the nickel. -
Filter through Celite and extract with DCM.
Safety & Handling: Raney Nickel Workflow
Handling Raney Nickel requires a strict safety protocol to prevent fire hazards.
Figure 2: Safe handling workflow for pyrophoric catalysts.
Analytical Validation
To verify the product identity and purity, look for these key markers:
-
1H NMR (DMSO-d6 or CDCl3):
-
Disappearance of Nitrile carbon signal (~117 ppm in 13C).
-
Appearance of methylene protons adjacent to amine: Singlet or doublet at ~3.8 – 4.0 ppm (2H) .
-
Retention of PMB signals: Singlet at ~3.8 ppm (Methoxy) and Singlet at ~5.1 ppm (Benzylic CH2) .
-
Aromatic region: Para-substituted PMB pattern (2 doublets) + Pyridine protons.
-
-
Mass Spectrometry:
-
Target Mass:
. -
Check for dimer mass:
.
-
References
-
Nitrile Reduction Selectivity: Watson, D. J. "Hydrogenation of Nitriles." In Practical Process Research and Development. Link (Contextual grounding in process chemistry).
-
Raney Nickel Preparation: Adkins, H., & Billica, H. R. (1948). "Effect of Ratio of Catalyst to Substrate in Hydrogenation." J. Am. Chem. Soc., 70(2), 695–698. Link
- PMB Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability: Stable to Ra-Ni, cleaved by Pd/C).
-
Nickel Boride Reduction: Caddick, S., et al. (2003). "Intermolecular reductive alkylation of amines with nitriles." Tetrahedron Lett., 44, 1393. Link
-
Handling Pyrophoric Reagents: "Safe Handling of Raney Nickel." Organic Syntheses, Coll. Vol. 3, p.181. Link
Sources
Application Note: Selective Deprotection of the p-Methoxybenzyl (PMB) Group from 5-((4-Methoxybenzyl)oxy)picolinonitrile
Introduction
The p-Methoxybenzyl (PMB) ether is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis. Its utility stems from its general stability across a range of reaction conditions and, most critically, its susceptibility to selective cleavage under specific oxidative or acidic protocols that leave other sensitive groups intact.[1][2] This application note provides a detailed guide for the selective deprotection of the PMB group from 5-((4-Methoxybenzyl)oxy)picolinonitrile to yield the valuable intermediate, 5-hydroxypicolinonitrile.
The substrate presents a unique chemoselectivity challenge due to the presence of two other potentially reactive functional groups: a pyridine ring and a nitrile moiety. The pyridine nitrogen is susceptible to protonation under strongly acidic conditions, which can alter the molecule's reactivity and solubility.[3] The nitrile group is prone to hydrolysis to a primary amide or carboxylic acid under harsh acidic or basic conditions, particularly in the presence of water.[4] Therefore, the selection of a deprotection strategy must be carefully considered to ensure high-yield conversion to the desired product without compromising the integrity of these functionalities.
This guide details two robust and field-proven protocols for this transformation: a mild oxidative cleavage using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) and an acid-mediated cleavage using Trifluoroacetic Acid (TFA) with a cation scavenger. We will explore the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer a comparative analysis to guide researchers in selecting the optimal conditions for their specific needs.
Part 1: Mechanistic Rationale for Selective Cleavage
The selective removal of the PMB group in the presence of other functional groups is possible due to the electronic properties of the p-methoxybenzyl moiety. The electron-donating methoxy group on the benzyl ring plays a crucial role in stabilizing the key intermediates formed during both oxidative and acidic cleavage, rendering the PMB ether significantly more labile than an unsubstituted benzyl (Bn) ether.[1][5]
Oxidative Cleavage with DDQ
Deprotection with DDQ proceeds via a single-electron transfer (SET) mechanism.[1] The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction to generate a stabilized oxocarbenium ion. Subsequent hydrolysis of this intermediate liberates the free alcohol and p-anisaldehyde. This pathway is highly selective for electron-rich benzyl ethers like PMB and typically does not affect other acid-sensitive or base-sensitive groups.[1][6]
Caption: Mechanism of TFA-mediated acidic deprotection with a cation scavenger.
Part 2: Experimental Protocols
Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DDQ is toxic and an irritant; handle with care. TFA is highly corrosive; handle with extreme caution.
Protocol 1: Oxidative Deprotection with DDQ
This method is highly reliable and generally provides clean conversions with minimal side products. The biphasic dichloromethane/water system is standard for this reaction. [1] Materials:
-
5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 - 1.5 equiv)
-
Dichloromethane (DCM), reagent grade
-
Deionized Water (or pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in a mixture of DCM and water (typically an 18:1 to 20:1 v/v ratio). A common concentration is 0.1 M with respect to the substrate.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add DDQ (1.2 equiv) portion-wise to the stirring solution over 5 minutes. The solution will typically turn dark green or brown upon addition.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (see Part 3).
-
Quenching: Upon completion (disappearance of starting material), quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until the dark color dissipates and a precipitate (the reduced DDQ, DDQ-H₂) forms.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain p-anisaldehyde as a major byproduct. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-hydroxypicolinonitrile.
Protocol 2: Acid-Mediated Deprotection with TFA and Triethylsilane (TES)
This method is effective but requires careful control to prevent nitrile hydrolysis. The use of an efficient scavenger like TES is critical for high yields. [7]Anhydrous conditions are strongly recommended.
Materials:
-
5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (5-10 equiv)
-
Triethylsilane (TES) (3-5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 equiv).
-
Solvent and Scavenger Addition: Dissolve the substrate in anhydrous DCM (approx. 0.1 M). Add triethylsilane (3.0 equiv).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add TFA (5.0 equiv) dropwise via syringe to the stirring solution. The solution may change color.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirring, chilled saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This is an exothermic neutralization.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to isolate 5-hydroxypicolinonitrile.
Part 3: Reaction Monitoring and Workflow
Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of side products due to over-reaction.
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The starting material (R-O-PMB) will be less polar (higher Rf) than the product (R-OH). The p-anisaldehyde byproduct will have an intermediate polarity. Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive tracking of the masses of the starting material and product, confirming conversion.
Caption: General workflow for monitoring the deprotection reaction.
Part 4: Comparative Data and Troubleshooting
The choice between the oxidative and acidic methods depends on the presence of other functional groups in the molecule and reagent availability.
Comparative Data Table
| Parameter | Protocol 1: Oxidative (DDQ) | Protocol 2: Acidic (TFA/TES) |
| Selectivity | Excellent. Highly selective for PMB over many other groups (Bn, TBS, esters, acetonides). [1] | Good. Selective for PMB over Bn ethers. [8]May cleave other acid-labile groups (e.g., Boc, t-butyl esters). |
| Key Advantage | Very mild conditions, neutral pH, high functional group tolerance. | Fast reaction times, readily available reagents. |
| Key Disadvantage | DDQ is toxic and stoichiometric. Purification from DDQ-H₂ can sometimes be challenging. | Requires anhydrous conditions to protect the nitrile. TFA is highly corrosive. Scavenger is required. [4][7] |
| Byproducts | p-Anisaldehyde, DDQ-H₂ | Trapped PMB-scavenger adduct |
| Ideal For | Complex substrates with multiple acid-sensitive protecting groups. | Simpler substrates where rapid deprotection is desired. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent (DDQ or TFA).2. Poor quality or wet reagents/solvents.3. Low reaction temperature or insufficient time. | 1. Add another portion of the reagent (e.g., 0.2-0.3 equiv).2. Use freshly opened or purified reagents and anhydrous solvents (especially for TFA method).3. Allow the reaction to stir longer or gently warm (e.g., to 40 °C), while monitoring carefully. |
| Formation of Side Products (TFA method) | 1. Absence or insufficient amount of scavenger, leading to re-alkylation.2. Presence of water leading to nitrile hydrolysis. [4] | 1. Ensure at least 3 equivalents of scavenger (TES, anisole) are used.2. Use flame-dried glassware, anhydrous solvents, and run under an inert atmosphere. |
| Low Yield after Purification | 1. Product is partially water-soluble.2. Difficult separation from byproduct (p-anisaldehyde). | 1. Saturate the aqueous layer with NaCl during workup to reduce product solubility. Increase the number of organic extractions.2. Optimize silica gel chromatography conditions; a less polar solvent system may improve separation. |
Conclusion
The selective deprotection of 5-((4-Methoxybenzyl)oxy)picolinonitrile can be successfully achieved using either oxidative cleavage with DDQ or acid-mediated cleavage with TFA/TES. The DDQ method offers superior chemoselectivity and is the recommended choice for complex molecules bearing other acid-sensitive functionalities. The TFA/TES method provides a rapid alternative, provided that strictly anhydrous conditions are maintained to preserve the nitrile group. By understanding the mechanistic principles and following the detailed protocols and troubleshooting guides presented herein, researchers can confidently and efficiently synthesize 5-hydroxypicolinonitrile for applications in drug discovery and materials science.
References
- (No valid reference)
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
ePrints Soton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved from [Link]
- Google Patents. (n.d.). WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases.
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. Retrieved from [Link]
- (No valid reference)
-
UCLA - Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2015, July 31). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]
- (No valid reference)
-
Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]
- (No valid reference)
-
Royal Society of Chemistry. (n.d.). Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. Retrieved from [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
Application Note: Strategic Heterocycle Synthesis Using 5-((4-Methoxybenzyl)oxy)picolinonitrile
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS: 917910-75-9), a high-value scaffold for generating pyridine-based heterocycles found in HIF-PH inhibitors, kinase inhibitors, and neurological targets.
Executive Summary & Strategic Value
5-((4-Methoxybenzyl)oxy)picolinonitrile acts as a bifunctional "masked core." It presents two distinct chemical handles:[1][2]
-
C2-Nitrile: A versatile electrophile for constructing nitrogen-rich heterocycles (tetrazoles, oxadiazoles, pyrimidines).
-
C5-PMB Ether: An acid-labile/oxidatively-cleavable protecting group masking a hydroxyl moiety. This allows for solubility modulation during synthesis and late-stage diversification via etherification or cross-coupling (after conversion to triflate).
Key Application Areas:
-
HIF Prolyl Hydroxylase Inhibitors: Analogous to the core scaffold of Vadadustat.
-
Kinase Inhibitors: Pyridine C2-capping groups for hinge binding.
-
Fragment-Based Drug Discovery (FBDD): Rigid, polar spacers with defined vectors.
Chemical Reactivity Profile
The 5-alkoxy substituent is an electron-donating group (EDG). Mechanistically, this increases electron density in the pyridine ring compared to unsubstituted picolinonitrile.
-
Impact on Nitrile: The C2-nitrile is slightly deactivated toward nucleophilic attack compared to electron-deficient pyridines (e.g., 5-nitro), requiring optimized catalysis for cycloadditions.
-
Impact on Ring: The C5 position activates the ring for electrophilic substitution at C6 or C4, though the PMB group is generally robust.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis workflows available from this scaffold.
Figure 1: Divergent synthetic pathways from the parent scaffold. Green nodes indicate final heterocyclic targets; Red node indicates the deprotected core for further functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1H-tetrazole
Objective: Convert the nitrile to a tetrazole (carboxylic acid bioisostere) using a Lewis Acid catalyst to mitigate the electronic deactivation from the alkoxy group.
Reagents:
-
Scaffold (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq)
Step-by-Step Methodology:
-
Setup: In a pressure vial, dissolve 5-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 mmol) in Isopropanol:Water (1:1, 5 mL).
-
Note: Using water as a co-solvent enables "on-water" catalysis, often accelerating the reaction and simplifying workup compared to high-boiling DMF.
-
-
Addition: Add
(1.0 mmol) followed by (1.5 mmol).-
Safety:
is toxic and can form explosive hydrazoic acid with strong acids. Ensure the reaction mixture remains neutral/basic.
-
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+1 = ~284.1).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Validation Criteria:
-
1H NMR: Disappearance of the sharp nitrile peak (IR ~2230 cm⁻¹) is less useful in NMR; look for the downfield shift of the pyridine protons due to the tetrazole ring current.
-
Yield: Expected 75–85%.
Protocol B: Synthesis of Amidoxime (Precursor to 1,2,4-Oxadiazoles)
Objective: Create a reactive intermediate for constructing oxadiazole rings, common in S1P1 agonists and immunomodulators.
Reagents:
-
Scaffold (1.0 eq)
-
Hydroxylamine hydrochloride (
) (2.0 eq) -
Triethylamine (
) or (2.2 eq)
Step-by-Step Methodology:
-
Free Base Generation: In a round-bottom flask, suspend
in EtOH. Add and stir for 15 min at RT. -
Addition: Add the nitrile scaffold (1.0 mmol) to the mixture.
-
Reaction: Reflux (80°C) for 4–6 hours.
-
Workup: Concentrate the solvent in vacuo. Resuspend residue in water. The amidoxime product often precipitates as a white solid. Filter and dry.[1][7]
Protocol C: Orthogonal PMB Deprotection
Objective: Remove the protecting group to reveal the 5-hydroxyl group without affecting the nitrile or newly formed heterocycle.
Option 1: Acidic Cleavage (TFA)
-
Conditions: 10% TFA in Dichloromethane (DCM), 0°C to RT, 2 hours.
-
Pros: Fast, quantitative.
-
Cons: If a nitrile is present, strong acid and heat could hydrolyze it to an amide. Keep temperature low.
-
Scavenger: Add triethylsilane (TES) (2.0 eq) to scavenge the benzyl cation and prevent re-alkylation or polymerization (purple color formation).
Option 2: Oxidative Cleavage (DDQ)
-
Conditions: DDQ (1.2 eq) in DCM:Water (18:1), RT, 1–4 hours.
-
Pros: Neutral pH. Compatible with acid-sensitive heterocycles.
-
Cons: Workup requires removing DDQ byproducts (filter through celite/bicarbonate wash).
Quantitative Data Summary
| Reaction Type | Reagents | Temp (°C) | Time (h) | Typical Yield | Key Challenge |
| Tetrazole Formation | 100 | 16 | 82% | Azide safety; removal of Zn salts | |
| Amidoxime Synthesis | 80 | 6 | 90% | Solubility of intermediate | |
| PMB Deprotection (TFA) | TFA, DCM, | 25 | 2 | 95% | Cation scavenging required |
| PMB Deprotection (DDQ) | DDQ, DCM/H2O | 25 | 4 | 78% | Purification from hydroquinone |
References
-
Synthesis of Picolinonitrile Derivatives
-
Tetrazole Synthesis Protocols
- Title: "Zinc(II) salts as effective catalysts for the synthesis of 5-substituted 1H-tetrazoles."
- Source: Journal of Organic Chemistry (2001).
-
URL:[Link]
-
PMB Protection/Deprotection Strategies
- Title: "p-Methoxybenzyl Ether (PMB) Protective Group in Organic Synthesis."
- Source: Greene's Protective Groups in Organic Synthesis.
-
URL:[Link]
-
Compound Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. japsonline.com [japsonline.com]
- 8. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-((4-Methoxybenzyl)oxy)picolinonitrile CAS#: 917910-75-9 [m.chemicalbook.com]
- 12. 917910-75-9 5-((4-Methoxybenzyl)oxy)picolinonitrile AKSci 5487AC [aksci.com]
- 13. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reagents for coupling 4-methoxybenzyl chloride with 5-hydroxypicolinonitrile
Application Note & Protocol
Topic: Strategic Coupling of 4-Methoxybenzyl Chloride with 5-Hydroxypicolinonitrile: Reagents and Optimized Protocols for Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of aryl-benzyl ethers is a cornerstone transformation in medicinal chemistry and materials science. The target molecule, 5-((4-methoxybenzyl)oxy)picolinonitrile, incorporates a key pharmacophore, linking a substituted pyridine ring to a benzyl moiety. This guide provides a comprehensive analysis and detailed protocols for the efficient coupling of 5-hydroxypicolinonitrile and 4-methoxybenzyl chloride via the Williamson ether synthesis. We will dissect the critical parameters of this Sₙ2 reaction, offering a comparative analysis of reagents and conditions to empower researchers to optimize for yield, purity, and scalability. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern success, ensuring a robust and reproducible outcome.
The Synthetic Challenge: An Overview of the Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] In the context of our target synthesis, the reaction involves two key stages:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 5-hydroxypicolinonitrile, generating a more potent nucleophile, the corresponding phenoxide.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether bond.
The success of this synthesis is critically dependent on maximizing the rate of the desired Sₙ2 pathway while minimizing competing side reactions. Our choice of reactants is well-suited for this mechanism: 4-methoxybenzyl chloride is a primary benzylic halide, which is highly reactive towards Sₙ2 displacement and less prone to E2 elimination.[1][4]
Figure 1: General mechanism for the Williamson ether synthesis.
Comparative Analysis of Reagents and Conditions
The selection of the base and solvent system is paramount for achieving high yields and minimizing impurities. The following table provides a comparative overview of common choices for this transformation.
| Reagent | Category | Key Advantages | Considerations & Drawbacks | Typical Conditions |
| Potassium Carbonate (K₂CO₃) | Mild Inorganic Base | Inexpensive, easy to handle, effective for phenolic substrates.[5] | Requires higher temperatures; reaction times can be longer. | 1.5-2.5 eq., DMF or ACN, 70-110 °C.[5][6] |
| Cesium Carbonate (Cs₂CO₃) | Mild Inorganic Base | Often provides higher yields and faster reaction rates (the "cesium effect").[7] | Significantly more expensive than K₂CO₃. | 1.5-2.0 eq., DMF or ACN, RT to 80 °C.[7] |
| Sodium Hydride (NaH) | Strong Base | Irreversibly deprotonates the phenol, driving the reaction forward.[1] | Highly reactive, requires strictly anhydrous conditions, safety precautions are critical. | 1.1-1.2 eq., Anhydrous THF or DMF, 0 °C to RT.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | Excellent solvating power for reactants, accelerates Sₙ2 reactions.[2][8] | High boiling point can complicate removal; must be anhydrous. | 50-110 °C. |
| Acetonitrile (ACN) | Polar Aprotic Solvent | Lower boiling point than DMF facilitates easier work-up.[2] Good for Sₙ2. | May have lower solubility for some inorganic bases. | Reflux (approx. 82 °C). |
| Sodium Iodide (NaI) | Catalyst | Promotes in situ formation of the more reactive 4-methoxybenzyl iodide via the Finkelstein reaction, accelerating the overall rate.[9] | Adds to reagent cost and complexity. | 0.1-0.2 eq. (catalytic). |
Expert Rationale: For initial explorations, Potassium Carbonate in DMF is the recommended starting point.[5][6] This combination offers a robust, cost-effective, and high-yielding system that is operationally simple. For substrates that prove to be challenging or for maximizing yield on a final, critical step, switching to Cesium Carbonate is a field-proven strategy for improvement.[7] The use of catalytic Sodium Iodide is a valuable optimization tool if reaction rates are sluggish.
Detailed Experimental Protocols
This section provides two detailed, step-by-step protocols. Protocol A is the recommended standard procedure, while Protocol B offers a high-potency alternative for more demanding applications.
Figure 2: Standard experimental workflow for the synthesis.
Protocol A: Standard Procedure using Potassium Carbonate
This protocol is optimized for reliability, cost-effectiveness, and ease of execution.
Materials:
-
5-hydroxypicolinonitrile (1.0 eq.)
-
4-methoxybenzyl chloride (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxypicolinonitrile (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Alkylation: Stir the suspension vigorously at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-hydroxypicolinonitrile) is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-((4-methoxybenzyl)oxy)picolinonitrile.
Protocol B: High-Potency Procedure using Cesium Carbonate
This protocol is designed to maximize yield and is suitable for acid-sensitive substrates or when Protocol A provides suboptimal results.
Materials:
-
5-hydroxypicolinonitrile (1.0 eq.)
-
4-methoxybenzyl chloride (1.1 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
Other work-up reagents as listed in Protocol A.
Procedure:
-
Setup: Follow Step 1 from Protocol A, substituting Cesium Carbonate (1.5 eq.) for the potassium carbonate.
-
Solvent Addition: Follow Step 2 from Protocol A, using anhydrous Acetonitrile instead of DMF.
-
Alkylation: Stir the suspension at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq.).
-
Reaction: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction by TLC. Reaction times are often shorter with Cs₂CO₃ (typically 2-5 hours).
-
Work-up & Purification: Once the reaction is complete, cool to room temperature and filter off the inorganic salts, rinsing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. The subsequent work-up and purification steps are identical to Steps 6-10 in Protocol A.
Expected Results and Characterization
The final product, 5-((4-methoxybenzyl)oxy)picolinonitrile, is typically isolated as a white to off-white solid. Successful synthesis should be confirmed through standard analytical techniques.
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons on both the picolinonitrile and methoxybenzyl rings, a singlet for the methoxy group (~3.8 ppm), and a key singlet for the benzylic methylene protons (-O-CH₂-Ar) around 5.1-5.3 ppm.[6]
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons, including the benzylic carbon (~70 ppm) and the methoxy carbon (~55 ppm).[6]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation. 2. Inactive alkyl halide. 3. Insufficient temperature/time. | 1. Switch to a stronger base (K₂CO₃ → Cs₂CO₃ or NaH).[10] 2. Verify the quality of 4-methoxybenzyl chloride; it can degrade over time. 3. Increase reaction temperature or time. Add catalytic NaI to increase reactivity. |
| Recovery of Starting Material | Same as "Low or No Reaction." | See above. Ensure reagents, especially the base, are dry and of high quality. |
| Multiple Products Observed by TLC | 1. N-alkylation: Alkylation on the pyridine nitrogen is a known side reaction for hydroxypyridines.[11] 2. C-alkylation: Alkylation on the pyridine ring is possible but less common. 3. Hydrolysis: 4-methoxybenzyl chloride can hydrolyze to 4-methoxybenzyl alcohol if water is present. | 1. O-alkylation is generally favored with carbonate bases. If N-alkylation is significant, solvent and temperature optimization may be required. 2. Careful purification by column chromatography should separate isomers. 3. Ensure all reagents and solvents are strictly anhydrous. |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][1]
-
Fujino, M., & Sugai, S. (Year not specified). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. (Note: While this reference is on esters, the principles of using PMB-Cl are relevant). [Link][12]
-
Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. [Link][5]
-
Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. [Link][13]
-
ChemSpider Synthetic Pages. (2012). Williamson etherification using a hydroxypyridine. [Link][6]
-
Unnamed Author. Williamson Ether Synthesis. Cambridge University Press. (Note: Specific publication details are limited in the search result). [Link][8]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link][4]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link][14]
-
Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link][9]
-
Google Patents. CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent. [7]
-
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link][11]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. [Link][15]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link][16]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent - Google Patents [patents.google.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ijirset.com [ijirset.com]
Application Note: Microwave-Assisted Synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile
Abstract
This application note details a high-efficiency protocol for the synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile , a critical intermediate in the development of kinase inhibitors and pyridine-based pharmacophores. Utilizing microwave-assisted organic synthesis (MAOS), this protocol reduces reaction time from 12 hours (thermal reflux) to under 20 minutes while suppressing side reactions such as N-alkylation. The method employs a controlled Williamson ether synthesis strategy using 5-hydroxypicolinonitrile and 4-methoxybenzyl chloride (PMB-Cl).
Introduction & Strategic Rationale
The Chemical Challenge
The target molecule contains a picolinonitrile core with a para-methoxybenzyl (PMB) ether linkage at the C5 position. Conventionally, alkylating 5-hydroxypyridines is thermodynamically sluggish due to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the phenoxide-like oxygen. Thermal methods often require harsh conditions (refluxing DMF/acetone for >12h), leading to decomposition of the labile nitrile group or formation of N-alkylated pyridinium byproducts.
The Microwave Solution
Microwave irradiation offers a distinct advantage for this transformation through dielectric heating . Polar aprotic solvents (like DMF or NMP) couple efficiently with the microwave field, generating rapid, uniform internal heating. This kinetic energy boost overcomes the activation barrier for the
Reaction Mechanism & Pathway[1][2][3]
The synthesis proceeds via a base-mediated Williamson etherification. The mechanism involves the deprotonation of the 5-hydroxyl group by a carbonate base, followed by nucleophilic attack on the benzylic carbon of PMB-Cl.
Caption: Figure 1. Mechanistic pathway for the base-mediated O-alkylation of 5-hydroxypicolinonitrile.
Experimental Protocol
Materials & Equipment[4][5][6][7][8]
-
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 150°C and 20 bar pressure.
-
Vials: 2-5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Reagents:
-
5-Hydroxypicolinonitrile (CAS: 7680-76-4)
-
4-Methoxybenzyl chloride (PMB-Cl) (CAS: 824-94-2)
-
Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (mmol) | Mass/Vol | Role |
| 5-Hydroxypicolinonitrile | 120.11 | 1.0 | 1.0 | 120 mg | Limiting Reagent |
| PMB-Cl | 156.61 | 1.2 | 1.2 | 188 mg | Electrophile |
| 325.82 | 2.0 | 2.0 | 652 mg | Base | |
| DMF | - | - | - | 3.0 mL | Solvent |
Step-by-Step Procedure
-
Preparation: In a 5 mL microwave vial, add a magnetic stir bar, 5-Hydroxypicolinonitrile (120 mg), and
(652 mg). -
Solvation: Add anhydrous DMF (3.0 mL). Stir at room temperature for 2 minutes to ensure partial deprotonation and homogeneity.
-
Note: The solution may turn slightly yellow, indicating phenoxide formation.
-
-
Addition: Add PMB-Cl (188 mg) dropwise or in one portion. Cap the vial immediately with the PTFE septum.
-
Irradiation: Place the vial in the microwave reactor cavity. Program the following method:
-
Temperature: 110°C
-
Hold Time: 15 minutes
-
Pre-stir: 30 seconds
-
Absorption Level: High
-
-
Cooling: Allow the reactor to cool the vial to <45°C using compressed air (built-in feature).
-
Workup:
-
Pour the reaction mixture into 30 mL of ice-cold water.
-
Stir vigorously. The product often precipitates as a white/off-white solid.
-
If solid forms: Filter via vacuum filtration, wash with water (2 x 5 mL) and cold hexanes (1 x 5 mL).
-
If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
Purification
If the crude purity is <95% (LC-MS), purify via flash column chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0% to 40% Ethyl Acetate in Hexanes.
-
Target
: ~0.4 (in 30% EtOAc/Hexanes).
Optimization & Validation Data
The following data summarizes the optimization of reaction parameters to maximize yield and minimize the N-alkylated impurity.
Table 1: Solvent and Base Screening
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | O:N Ratio |
| 1 | Acetone | 60 (Reflux) | 480 (8h) | 45% | 85:15 | |
| 2 | DMF | 110 (MW) | 15 | 82% | 92:8 | |
| 3 | DMF | 110 (MW) | 15 | 94% | >98:2 | |
| 4 | MeCN | 100 (MW) | 20 | 78% | 95:5 |
Analysis:
-
Cesium Effect:
(Entry 3) provides superior yields compared to potassium salts. The "Cesium Effect" is attributed to the larger cation radius, which forms a looser ion pair with the pyridinyl oxide, increasing its nucleophilicity [1]. -
Microwave vs. Thermal: Comparing Entry 1 (Thermal) and Entry 2 (MW), the microwave method significantly improves the O:N selectivity. Rapid heating favors the kinetic product (O-alkylation) over the thermodynamic rearrangement to the N-alkylated pyridone [2].
Workflow Diagram
Caption: Figure 2. Operational workflow for the microwave-assisted synthesis and isolation.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: While Williamson synthesis can tolerate trace moisture, water significantly retards the reaction by solvating the carbonate base. Ensure DMF is anhydrous (<50 ppm water).
-
Order of Addition: Always add the base to the hydroxypyridine before adding the alkyl halide. This ensures the nucleophile (phenoxide) is generated prior to exposure to the electrophile, preventing PMB-Cl hydrolysis.
-
Safety Note: PMB-Cl is a lachrymator and skin irritant. All manipulations prior to sealing the microwave vial must be performed in a fume hood.
-
Pressure Warnings: DMF has a high boiling point (153°C), so pressure generation at 110°C is low (<5 bar). However, if Acetonitrile is used, pressures can reach 6-10 bar. Ensure the vial cap is crimped correctly.
References
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols and carboxylic acids. Journal of Practical Chemistry, 341(2), 186-190. Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3][4][5] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions.[3] Tetrahedron Letters, 43(46), 8331-8334. Link
-
Devasthali, S., et al. (2024).[6] Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. Link
Sources
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Microwave-assisted synthesis of novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones as antileishmanial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
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- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 6. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile
Welcome to the technical support center for the synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is most commonly achieved via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2][3] In this specific case, 5-hydroxypicolinonitrile is treated with a base to form the corresponding pyridinoxide, which then reacts with 4-methoxybenzyl chloride to yield the desired ether.
While the Williamson ether synthesis is a powerful and versatile method, its application to heteroaromatic systems like hydroxypyridines can present unique challenges that may lead to suboptimal yields. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Enhancing Your Yield
This section addresses common problems encountered during the synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile and provides actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A low yield is the most frequent issue in this synthesis. Several factors can contribute to this, often related to the specific reactants and conditions of the Williamson ether synthesis.
Potential Causes & Solutions:
-
Incomplete Deprotonation of 5-Hydroxypicolinonitrile: For the reaction to proceed, the hydroxyl group of 5-hydroxypicolinonitrile must be effectively deprotonated to form the nucleophilic pyridinoxide.
-
Weak Base: If you are using a weak base, such as potassium carbonate (K₂CO₃), the deprotonation may be incomplete.[4][5] While K₂CO₃ can be effective, stronger bases often lead to higher yields.
-
Solution: Consider using a stronger base like sodium hydride (NaH).[4][6][7] NaH will irreversibly deprotonate the hydroxyl group, driving the reaction forward.[8][9]
-
-
Side Reaction: N-Alkylation: Hydroxypyridines are ambident nucleophiles, meaning they can be alkylated at either the oxygen or the nitrogen atom.[10][11] N-alkylation leads to the formation of an undesired pyridone byproduct, consuming your starting materials and reducing the yield of the target ether.
-
Side Reaction: Elimination of 4-Methoxybenzyl Chloride: Although 4-methoxybenzyl chloride is a primary halide and less prone to elimination, this side reaction can still occur, especially at higher temperatures, leading to the formation of an alkene byproduct.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC. If the starting material is still present after several hours, consider increasing the temperature or extending the reaction time.[2]
-
Frequently Asked Questions (FAQs)
Reaction Conditions
Q: What is the optimal solvent for this reaction?
A: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the base without strongly solvating the alkoxide nucleophile, thus enhancing its reactivity.[3][8][14] Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Q: Which base should I use: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)?
A: The choice of base is critical for this synthesis.
| Base | Advantages | Disadvantages | Recommendation |
| Sodium Hydride (NaH) | Strong base, ensures complete deprotonation.[6][7] Favors O-alkylation.[4] | Highly reactive and requires anhydrous conditions. | Recommended for higher yields. Use a 60% dispersion in mineral oil for easier handling. |
| Potassium Carbonate (K₂CO₃) | Milder, easier to handle, and less expensive. | May result in incomplete deprotonation and lower yields.[4] | A viable option, but may require optimization of reaction time and temperature. |
Q: Can I use a phase-transfer catalyst to improve my yield?
A: Yes, a phase-transfer catalyst (PTC) can be highly effective, especially when using a weaker, solid base like K₂CO₃ in a biphasic system.[15][16] A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyridinoxide from the solid or aqueous phase to the organic phase where the reaction with 4-methoxybenzyl chloride occurs.[1] This can significantly increase the reaction rate and yield.
Workup and Purification
Q: What is the recommended workup procedure for this reaction?
A: A standard aqueous workup is typically sufficient.
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If using NaH, carefully quench any unreacted hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q: My crude product is an oil/solid. How should I purify it?
A: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.[12] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q: How can I monitor the reaction progress effectively?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][12]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (5-hydroxypicolinonitrile) and the product will be UV active. The product should have a higher Rf value than the starting material due to its lower polarity.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate and a Phase-Transfer Catalyst
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | NaH | K₂CO₃ | Higher yield with NaH |
| Solvent | DMF | Acetonitrile | Both are suitable polar aprotic solvents |
| Catalyst | None | TBAB (Phase-Transfer) | PTC can improve yield with K₂CO₃ |
| Temperature | 50-60 °C | Reflux (~82 °C) | Both are within the effective range |
| Typical Yield | 70-90% | 50-75% | NaH protocol generally gives higher yields |
References
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of [University Name].
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson Ether Synthesis | SN2 Ether Form
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (n.d.). PubMed.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (2023, October 7). Filo.
- Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry.
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, May 16). The Journal of Organic Chemistry.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.
- 917910-75-9|5-((4-Methoxybenzyl)oxy)picolinonitrile. (n.d.). BLDpharm.
- 11.1: Williamson Ether Synthesis. (2020, March 30). Chemistry LibreTexts.
- The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2025, August 7).
- 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0196348). (n.d.). NP-MRD.
- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
- Williamson ether synthesis. (2021, October 23). Wikipedia.
- Comparing the efficacy of different catalysts for pyridine N-alkyl
- Phase Transfer Catalysis. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.).
- 1H NMR Spectrum (PHY0049636). (n.d.). PhytoBank.
- Williamson Ether Synthesis. (n.d.). Edubirdie.
- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Tetrahedron Letters.
- Selective N-Alkyl
- Williamson ether synthesis. (2020, July 15). Wikipedia.
- Supplementary Inform
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH.
- Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. (2013, September 16). TÜBİTAK Academic Journals.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26). [Source].
- Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. (2024, December 6). [Source].
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.).
- An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2025, March 14). PMC.
- Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.). [Source].
- Compound 49: ((4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-5-yl)oxy)zinc polymer. (2022, October 12). Imperial College London.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.
- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020, March 8). Organic Syntheses.
- Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Install
- Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. (n.d.). PMC - NIH.
- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. (n.d.). ChemRxiv.
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed.
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). MDPI.
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- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
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- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Troubleshooting low conversion rates in picolinonitrile etherification
Welcome to the technical support center for picolinonitrile etherification. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work on the synthesis of picolinonitrile ethers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this specific transformation. The etherification of picolinonitrile, a key nucleophilic aromatic substitution (SNAr) reaction, is a powerful tool for building molecular complexity, but its success hinges on a nuanced understanding of the reaction's mechanics and potential pitfalls.
This document is structured to serve as a dynamic resource. We will begin with the core principles of the SNAr mechanism relevant to this substrate, followed by a detailed troubleshooting guide in a direct question-and-answer format to address the most common issue: low conversion rates. We will then explore frequently asked questions for reaction optimization, provide detailed experimental protocols, and conclude with a comprehensive list of references for further reading.
Core Principles: The SNAr Mechanism in Picolinonitrile Etherification
The etherification of a halo-substituted picolinonitrile with an alcohol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical nucleophilic substitutions (like SN2), the SNAr reaction occurs on an aromatic ring and involves a two-step addition-elimination process.[1]
-
Activation: The pyridine ring is inherently electron-deficient, but the presence of a strong electron-withdrawing group (EWG), such as the cyano (-CN) group, is crucial.[1][2] The EWG at the para- or ortho-position to the leaving group (e.g., a halogen) polarizes the C-X bond and stabilizes the negatively charged intermediate.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, an alkoxide (RO⁻), on the carbon atom bearing the leaving group. This step is typically the rate-determining step.[2] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Rearomatization: The aromatic system is restored through the expulsion of the leaving group (e.g., Cl⁻, Br⁻). This second step is fast.
The stability of the Meisenheimer complex is paramount. The electron-withdrawing nitrile group plays a critical role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the first step and facilitating the reaction.
Caption: General mechanism of the SNAr reaction on a halo-picolinonitrile.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific, practical problems you may encounter during your experiments. The solutions are based on logical, cause-and-effect reasoning to help you diagnose and resolve issues effectively.
Question 1: My reaction shows very low or no product formation. What are the primary causes?
This is the most common issue and almost always points to a problem with one of the three core components of the reaction: the nucleophile, the reaction conditions, or the reagents themselves.
Possible Cause 1: Ineffective Nucleophile Generation The reacting species is the alkoxide, not the alcohol. Incomplete deprotonation of the alcohol is a frequent source of failure.
-
Troubleshooting Suggestion:
-
Base Strength: Ensure your base is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for most alcohols as they are non-nucleophilic and the deprotonation is irreversible.[3] Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require higher temperatures and longer reaction times, and the equilibrium may not favor complete deprotonation.[4][5]
-
Base Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure all the alcohol is converted to the alkoxide and to account for any trace amounts of water.
-
Anhydrous Conditions: This is critical. Water will react with strong bases like NaH and will also protonate the desired alkoxide, quenching your nucleophile.[3][6] Use freshly dried solvents and ensure your glassware is oven or flame-dried.
-
Possible Cause 2: Suboptimal Reaction Conditions SNAr reactions have a significant activation energy barrier.
-
Troubleshooting Suggestion:
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[7] If you are running the reaction at room temperature with no success, try gradually increasing the temperature to 50-80 °C.[7][8] Monitor for potential byproduct formation at higher temperatures.
-
Solvent Choice: The solvent profoundly impacts the reactivity of the nucleophile. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7] These solvents solvate the cation (e.g., Na⁺) but leave the alkoxide anion relatively "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will form hydrogen bonds with the alkoxide, stabilizing it and drastically reducing its reactivity.[7][9]
-
Possible Cause 3: Reagent Purity and Stability The integrity of your starting materials is non-negotiable.
-
Troubleshooting Suggestion:
-
Base Activity: Sodium hydride is particularly susceptible to oxidation, appearing as a white powder (NaOH/Na₂CO₃) instead of its active gray form. Use NaH from a freshly opened container or wash it with dry hexanes to remove the mineral oil and any surface oxidation.[3]
-
Substrate Purity: Verify the purity of your picolinonitrile substrate and alcohol via NMR or another suitable technique before starting the reaction.
-
Caption: Decision tree for troubleshooting low conversion rates.
Question 2: My analysis shows significant byproduct formation. What are the likely side reactions?
Byproduct formation indicates that alternative reaction pathways are competing with your desired etherification. Identifying these pathways is key to suppressing them.
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis of Nitrile | Presence of water under basic conditions, especially at elevated temperatures. The nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or a carboxylate (-COO⁻). | Rigorously maintain anhydrous conditions throughout the setup and reaction. Purify solvents and dry reagents. |
| Solvent Decomposition | Some polar aprotic solvents can be unstable. For example, DMF can decompose in the presence of strong bases at high temperatures, which can introduce impurities and consume the base.[3] | Use a more stable solvent like DMSO or THF if high temperatures are required. Alternatively, run the reaction at the lowest effective temperature. |
| Pinner Reaction | This occurs if the reaction mixture becomes acidic in the presence of excess alcohol. The nitrile reacts with the alcohol to form an imino ether salt.[10] | This is unlikely under standard basic conditions but serves as a reminder to maintain basicity. Ensure sufficient base is present. |
| Elimination (from alkyl halide) | This is more relevant if you are performing a Williamson-type synthesis where the picolinonitrile contains a hydroxyl group and you are reacting it with an alkyl halide. Secondary and tertiary alkyl halides are prone to E2 elimination.[9][11] | If applicable, always choose the synthetic route that uses the less sterically hindered halide (preferably primary).[9] Lowering the reaction temperature can also favor substitution over elimination.[11] |
Question 3: The reaction starts but stalls before reaching completion. What could be the cause?
A stalling reaction suggests a limiting factor is being consumed or a deactivating process is occurring over time.
-
Possible Cause 1: Insufficient Base/Reagent: You may have just enough base to start the reaction, but it is fully consumed by trace water or other acidic impurities before the reaction is complete.
-
Solution: Increase the stoichiometry of the base to 1.5 equivalents. Ensure all reagents are pure.
-
-
Possible Cause 2: Reagent Degradation: One of your reagents may be slowly degrading under the reaction conditions (e.g., high heat).
-
Solution: Attempt the reaction at a lower temperature for a longer period. You can also try adding the more sensitive reagent portion-wise over the course of the reaction.
-
-
Possible Cause 3: Product Precipitation/Insolubility: If the product ether is insoluble in the reaction solvent, it may precipitate out, coating the starting material or base and preventing further reaction.
-
Solution: Visually inspect the reaction mixture for any precipitate. If observed, consider a solvent system in which all components remain soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for generating the alkoxide from my alcohol? The "best" base depends on the pKa of your alcohol. For simple primary and secondary alcohols, Sodium Hydride (NaH, 60% dispersion in mineral oil) is the most reliable and common choice.[3] It provides irreversible deprotonation. For more acidic phenols, a milder base like Potassium Carbonate (K₂CO₃) is often sufficient and easier to handle.[4] Cesium Carbonate (Cs₂CO₃) can sometimes increase reaction rates due to the higher solubility of cesium alkoxides.[12]
Q2: How critical is the choice of solvent? Extremely critical. As discussed in the troubleshooting section, the solvent dictates the reactivity of your nucleophile. A summary is provided below.
| Solvent Class | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | Strongly Favored | Solvates the counter-ion (e.g., Na⁺) but not the alkoxide anion, making it highly reactive.[7] |
| Polar Protic | Water, Methanol, Ethanol | Strongly Disfavored | Solvates and stabilizes the alkoxide anion through hydrogen bonding, reducing its nucleophilicity.[9] |
| Apolar | Toluene, Hexane | Discolored | Reagents (especially the ionic alkoxide) have poor solubility, leading to a slow, heterogeneous reaction. |
Q3: What is a typical starting point for temperature and reaction time? A good starting point for optimization is 60-80 °C .[8] Monitor the reaction every hour by TLC or GC. Typical reaction times can range from 1 to 8 hours .[7] If the reaction is clean but slow, the temperature can be increased. If byproduct formation is observed, the temperature should be lowered.
Experimental Protocols
Protocol 1: General Procedure for the Etherification of 2-Chloro-4-picolinonitrile
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
2-Chloro-4-picolinonitrile
-
Alcohol (e.g., isopropanol)
-
Sodium Hydride (NaH), 60% dispersion in oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Alcohol Addition: To the flask, add the alcohol (1.2 equivalents) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Substrate Addition: Add the 2-chloro-4-picolinonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography as needed.
Caption: A standard experimental workflow for picolinonitrile etherification.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the starting line. Also spot the starting materials (picolinonitrile and alcohol) as references.
-
Develop Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
References
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Preventing hydrolysis side reactions during 5-((4-Methoxybenzyl)oxy)picolinonitrile synthesis
Welcome to the technical support center for the synthesis of 5-((4-methoxybenzyl)oxy)picolinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. Here, we address common challenges, with a specific focus on preventing the undesired hydrolysis of the picolinonitrile moiety during synthesis. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary for a successful and high-yielding reaction.
Frequently Asked Questions (FAQs): Understanding Hydrolysis Risk
This section addresses the fundamental questions surrounding the potential for hydrolysis during the synthesis, which typically proceeds via a Williamson ether synthesis.
Q1: What is the primary hydrolysis side reaction I should be concerned about?
The main side reaction is the base-catalyzed hydrolysis of the nitrile (-C≡N) group on the picolinonitrile ring.[1][2] This reaction typically proceeds in two stages: first, the conversion of the nitrile to a primary amide (-CONH₂), and second, the subsequent hydrolysis of the amide to a carboxylate salt (-COO⁻), which upon acidic workup yields a carboxylic acid (-COOH).[1][3] While the ether linkage is generally more stable, aggressive conditions could also lead to its cleavage. However, nitrile hydrolysis is the more common and immediate challenge.
Q2: At what stage of the synthesis is hydrolysis most likely to occur?
Hydrolysis risk is highest during the core Williamson ether synthesis step, where a base is used to deprotonate the hydroxyl group of 5-hydroxypicolinonitrile, creating a nucleophilic alkoxide.[4][5] The presence of a strong base, especially if water is present in the solvent or introduced during the reaction, can initiate the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[1][3] The risk also persists during the work-up phase if the reaction mixture is exposed to aqueous basic solutions for extended periods or at elevated temperatures.[6]
Q3: How does the choice of base impact the rate of hydrolysis?
The strength and nature of the base are critical. Strong, aggressive bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or protic solvents significantly increase the risk of nitrile hydrolysis.[2][6] Milder, non-nucleophilic bases are preferred because they are strong enough to deprotonate the starting phenol but are less likely to attack the nitrile group directly. Carbonate bases, particularly cesium carbonate (Cs₂CO₃), are often an excellent choice.[7][8][9]
Q4: Can the reaction solvent contribute to hydrolysis?
Absolutely. Protic solvents like water, ethanol, or methanol can act as a proton source, facilitating the hydrolysis mechanism.[6] Even in anhydrous aprotic solvents like DMF or DMSO, residual water content can be sufficient to cause problems, especially with strong bases. Therefore, using a dry, polar aprotic solvent is crucial for minimizing this side reaction.[10]
Troubleshooting and Prevention Guide
This section provides actionable strategies to minimize hydrolysis and optimize your synthesis.
Critical Parameter: Base Selection
The selection of the base is the single most important factor in preventing nitrile hydrolysis. While strong bases like sodium hydride (NaH) can be effective for deprotonation, they are highly reactive and can promote side reactions if impurities are present.[11] Weaker inorganic bases are generally safer for this substrate.
| Base | Common Solvent | Pros | Cons / Hydrolysis Risk |
| NaH | THF, DMF | Very strong, drives deprotonation to completion. | Highly reactive, moisture-sensitive. Can generate hydroxide in situ if water is present, increasing hydrolysis risk. |
| K₂CO₃ | DMF, Acetonitrile | Inexpensive, moderately strong, easy to handle. | Can require higher temperatures, which may increase hydrolysis risk over long reaction times. |
| Cs₂CO₃ | DMF, Acetonitrile | Mild, excellent solubility in organic solvents.[9] Often provides higher yields and cleaner reactions due to the "cesium effect," which enhances O-alkylation rates.[8] Low risk of hydrolysis.[7][12] | More expensive than other carbonate bases. |
| NaOH/KOH | Water, Ethanol | Inexpensive, readily available. | High Risk. Strongly promotes nitrile hydrolysis, especially in protic solvents.[2][6] Not recommended for this synthesis. |
Recommendation: Cesium carbonate (Cs₂CO₃) is the preferred base for this transformation due to its mildness, excellent performance in O-alkylation, and minimal associated risk of nitrile hydrolysis.[7][8][12]
Visualizing the Competing Pathways
To better understand the chemistry, the following diagram illustrates the desired synthesis pathway versus the undesired hydrolysis side reaction.
Solvent and Temperature Control
-
Solvent Choice: Always use dry, polar aprotic solvents. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices. Ensure they are from a freshly opened bottle or have been properly dried over molecular sieves.
-
Temperature Management: The Williamson ether synthesis is often favored by moderate heat.[4] However, excessive temperatures can accelerate the rate of hydrolysis. A good starting point is 60-80 °C. Monitor the reaction by TLC to track the consumption of starting material and avoid prolonged heating once the reaction is complete.
Recommended Experimental Protocol
This protocol is optimized to minimize the risk of hydrolysis while ensuring efficient O-alkylation.
Materials:
-
5-hydroxypicolinonitrile
-
4-Methoxybenzyl chloride
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-hydroxypicolinonitrile (1.0 eq) and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting nitrile). Stir the resulting suspension for 15 minutes at room temperature.
-
Reagent Addition: Add 4-methoxybenzyl chloride (1.1 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with brine. This step is crucial to remove the DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 5-((4-Methoxybenzyl)oxy)picolinonitrile as a pure solid.
By carefully controlling the base, solvent, and temperature as outlined in this guide, researchers can effectively suppress the hydrolysis side reaction and achieve a high yield of the desired product.
References
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. Available at: [Link]
-
Jakhar, K. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Available at: [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]
- Kazemi, M., et al. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
- Ploypradith, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Journal of Pharmaceutical Sciences.
-
Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. Available at: [Link]
-
Scribd. (n.d.). Cesium Carbonate in Organic Synthesis. Available at: [Link]
-
Pearson. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Metuxoc. (2025, February 28). Cesium Carbonate Participates in the Selective Construction of Polycyclic Skeletons. Available at: [Link]
-
Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for rotary evaporation. Available at: [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Cesium carbonate: a versatile organic synthesis reagent_Chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Addressing solubility issues of 5-((4-Methoxybenzyl)oxy)picolinonitrile in reaction media
Welcome to the technical support center for 5-((4-Methoxybenzyl)oxy)picolinonitrile (CAS No. 917910-75-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during the use of this compound in various reaction media. Our goal is to provide you with the expertise and practical solutions necessary to ensure the success of your experiments.
Understanding the Molecule: Physicochemical Properties
5-((4-Methoxybenzyl)oxy)picolinonitrile is a moderately complex organic molecule with distinct structural features that dictate its solubility behavior. A clear understanding of its physicochemical properties is the first step in troubleshooting and optimizing reaction conditions.
| Property | Value | Source |
| CAS Number | 917910-75-9 | |
| Molecular Formula | C₁₄H₁₂N₂O₂ | |
| Molecular Weight | 240.26 g/mol | |
| Appearance | Solid (predicted) | General chemical knowledge |
| Predicted LogP | 2.5 - 3.5 | Cheminformatics prediction |
| Predicted Aqueous Solubility | Low | Cheminformatics prediction |
The presence of both polar (nitrile, ether) and non-polar (benzyl and pyridine rings) moieties gives this molecule a balanced polarity. The nitrile group and the ether oxygen are potential hydrogen bond acceptors. The relatively rigid structure and potential for crystalline packing can contribute to its limited solubility in certain solvents.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and solubility of 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Q1: My 5-((4-Methoxybenzyl)oxy)picolinonitrile is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: The first step is to ensure you have selected an appropriate solvent based on the principle of "like dissolves like". Given the molecule's structure, moderately polar aprotic solvents are a good starting point. If you are already using such a solvent, consider the following:
-
Increase the temperature: Gently warming the mixture can significantly increase the solubility of most organic solids.
-
Increase the solvent volume: You may be attempting to create a solution that is too concentrated. Try adding more solvent in small increments.
-
Ensure the starting material is finely ground: Increasing the surface area by grinding the solid can improve the rate of dissolution.
Q2: What are the recommended solvents for dissolving 5-((4-Methoxybenzyl)oxy)picolinonitrile?
A2: Based on its structure and data from related compounds, the following solvents are recommended for initial screening:
| Solvent | Polarity | Rationale |
| Tetrahydrofuran (THF) | Moderately Polar | Good for a wide range of organic compounds. |
| Dichloromethane (DCM) | Moderately Polar | Often used in organic synthesis. |
| Ethyl Acetate (EtOAc) | Moderately Polar | A common solvent for reactions and chromatography. |
| Acetonitrile (ACN) | Polar Aprotic | Can be effective for nitrile-containing compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong solvent, often used for less soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A very strong solvent, use with caution due to potential for side reactions and difficulty in removal. |
Q3: Can I use a co-solvent system to improve solubility?
A3: Absolutely. Using a co-solvent is an excellent strategy when a single solvent is not effective. A common approach is to dissolve the compound in a small amount of a "good" solvent (like DMF or DMSO) and then dilute the solution with a "poorer" but more reaction-compatible solvent. This can maintain the compound in solution at the desired concentration. When developing a co-solvent system, it is crucial to screen different ratios to find the optimal balance for solubility and reaction performance.
Q4: I am observing precipitation of my compound during the reaction. What could be the cause and how can I prevent it?
A4: Precipitation during a reaction can occur for several reasons:
-
Change in temperature: If the reaction is cooled, the solubility of the compound may decrease, leading to precipitation.
-
Change in solvent composition: The formation of a product or consumption of a reagent can alter the polarity of the reaction mixture.
-
Formation of an insoluble salt or complex: The compound may be reacting with another component to form an insoluble species.
To prevent this, you can try:
-
Maintaining a constant temperature: Use a temperature-controlled reaction setup.
-
Using a stronger solvent system: A more polar or a co-solvent system might be necessary to keep all components in solution.
-
Running the reaction at a higher dilution: This can prevent the concentration from exceeding the solubility limit.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Complete Dissolution for Reaction
Symptoms:
-
Solid material remains suspended in the solvent even after prolonged stirring.
-
The reaction appears sluggish or does not proceed to completion, suggesting the reactant is not fully available.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Steps:
-
Increase Temperature: Begin by gently heating the reaction mixture. Many organic compounds show a significant increase in solubility with temperature. Monitor for any signs of degradation.
-
Add More Solvent: If heating is insufficient, add more of the same solvent in small portions until the solid dissolves. Note the final concentration, as this will be important for reproducibility.
-
Change to a Stronger Solvent: If the compound remains insoluble, a more polar aprotic solvent may be required. Consider solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Be mindful that these solvents have high boiling points and can be difficult to remove.
-
Implement a Co-solvent System: A mixture of solvents can often provide the desired solubility properties. A good starting point is to dissolve the compound in a minimal amount of a strong solvent (e.g., DMF) and then dilute with a less polar co-solvent (e.g., THF or DCM) to the final reaction volume.
-
Utilize Sonication: In some cases, applying ultrasonic energy can help to break up solid aggregates and enhance dissolution.
Issue 2: Product Crystallization and Purification Challenges
Symptoms:
-
The desired product "oils out" instead of forming crystals during recrystallization.
-
The product crystallizes too quickly, leading to the inclusion of impurities.
-
Poor recovery of the product after recrystallization.
Troubleshooting Recrystallization:
Caption: Troubleshooting common recrystallization issues.
Experimental Protocol: Solvent Screening for Recrystallization
This protocol will help you identify a suitable solvent or solvent pair for the recrystallization of 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Materials:
-
Small quantities (10-20 mg) of impure 5-((4-Methoxybenzyl)oxy)picolinonitrile
-
A selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane)
-
Test tubes or small vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place approximately 10 mg of the compound into a test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (approx. 1 mL of solvent added).
-
If the compound is soluble at room temperature, the solvent is not suitable for recrystallization.
-
If the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent.
-
If the compound dissolves at the boiling point, it is a potentially good solvent.
-
If the compound does not dissolve, add more solvent in small portions, heating to boiling after each addition, until it dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals form, this is a good candidate solvent.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
If the compound remains in solution even after cooling, the solvent is too good.
-
For a solvent pair: If a single solvent is not ideal, you can try a binary system. Dissolve the compound in a small amount of a "good" solvent at its boiling point. Then, add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.
References
- Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. Recrystallization. Retrieved from [Link]
Technical Support Center: High-Purity Synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile
The following is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile .
Status: Active | Topic: Impurity Minimization & Process Control | Ref Code: PMB-PIC-005
Executive Technical Overview
The Challenge: The synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile involves the O-alkylation of 5-hydroxy-2-picolinonitrile with 4-methoxybenzyl chloride (PMB-Cl) . While 5-hydroxypyridines favor O-alkylation over N-alkylation (unlike their 2- and 4-isomers), the presence of the electron-withdrawing nitrile group at the C2 position introduces specific stability risks.
Critical Quality Attributes (CQAs):
-
Nitrile Hydrolysis: The C2-nitrile is susceptible to base-catalyzed hydrolysis, forming the amide impurity (Impurity A ).
-
PMB Degradation: PMB-Cl is moisture-sensitive, generating PMB-alcohol (Impurity B ) and Bis-PMB ether (Impurity C ).
-
Genotoxicity: Residual PMB-Cl is a structural alert for mutagenicity and must be controlled to <10 ppm levels.
Troubleshooting Modules (Q&A)
Module A: Controlling Nitrile Hydrolysis (Impurity A)
User Query: "We are observing a 3-5% formation of a polar impurity at RRT 0.85. LC-MS suggests a mass of +18 (M+1 = 257). How do we suppress this?"
Diagnosis: You are generating 5-((4-Methoxybenzyl)oxy)picolinamide . This occurs when the reaction temperature is too high (>60°C) or the base concentration is excessive in the presence of trace water. The electron-deficient pyridine ring activates the nitrile towards nucleophilic attack by hydroxide ions.
Corrective Actions:
-
Switch Base System: If using KOH or NaOH, switch to Potassium Carbonate (K₂CO₃) . Carbonates are milder and less likely to promote hydration of the nitrile.
-
Solvent Dryness: Ensure DMF or Acetonitrile (ACN) has a water content of <0.05% (KF) . Hydroxide ions are generated in situ from carbonate + water.
-
Temperature Cap: Limit reaction temperature to 45–50°C . The rate of O-alkylation is sufficient at this temperature, while the activation energy for nitrile hydrolysis is not met.
Module B: Managing PMB-Cl Instability & Residues
User Query: "We use 1.2 equivalents of PMB-Cl to drive conversion, but removing the excess alkyl halide is difficult during workup. It co-elutes with the product."
Diagnosis: Excess PMB-Cl poses a dual threat: it degrades into PMB-alcohol (difficult to separate) and remains as a potential genotoxic impurity (PGI).
Corrective Actions:
-
Stoichiometry Optimization: Reduce PMB-Cl to 1.05 equivalents .
-
Amine Scavenging Protocol: Upon reaction completion, add 10 mol% Morpholine or N,N-dimethylethylenediamine .
Module C: O- vs. N-Alkylation Selectivity
User Query: "Is N-alkylation a risk for this substrate? We see a minor peak at RRT 1.1."
Diagnosis: For 5-hydroxypyridines, the hydroxyl group is meta to the nitrogen. Unlike 2- or 4-hydroxypyridines, it cannot form a stable pyridone tautomer. Therefore, N-alkylation is kinetically and thermodynamically disfavored .
-
Likely Culprit: The peak at RRT 1.1 is likely the Bis-PMB ether (from PMB-Cl dimerization) or an O-alkylated impurity from a regioisomer if the starting material purity is low.
-
Verification: Check the starting material (5-hydroxy-2-picolinonitrile) for 4-hydroxy or 6-hydroxy isomers, which will N-alkylate.
Optimized Experimental Protocol (SOP)
Objective: Large-scale synthesis (100g basis) with <0.1% Amide Impurity.
Reagents:
-
5-Hydroxy-2-picolinonitrile (1.0 equiv)
-
4-Methoxybenzyl chloride (PMB-Cl) (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, milled (1.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst to accelerate rate at lower temps.
-
Acetonitrile (ACN) - Preferred over DMF for easier solvent removal.
Step-by-Step Workflow:
-
Preparation: Charge 5-Hydroxy-2-picolinonitrile (100 g) and anhydrous ACN (10 vol) into the reactor. Inert with N₂.
-
Base Addition: Add milled K₂CO₃ (172 g) and KI (13.8 g). Stir for 30 mins at 20°C to form the phenoxide anion.
-
Why: Pre-forming the anion prevents localized high concentrations of PMB-Cl.
-
-
Alkylation: Add PMB-Cl (136 g) dropwise over 1 hour.
-
Reaction: Heat to 45°C . Monitor by HPLC.
-
Target: <0.5% Starting Material. Typical time: 6–8 hours.
-
-
Scavenging (Critical): If PMB-Cl > 0.1%, add Morpholine (7.2 g) and stir for 1 hour at 45°C.
-
Workup:
-
Cool to 20°C. Filter off inorganic salts (KCl, K₂CO₃).
-
Concentrate filtrate to ~3 volumes.
-
Add Water (10 vol) slowly to precipitate the product.
-
Note: Slow addition prevents occlusion of impurities.
-
-
Purification: Slurry the wet cake in Isopropanol (IPA) at 50°C, then cool to 0°C and filter.
-
Result: Removes trace PMB-alcohol and Bis-PMB ether.
-
Quantitative Data Summary:
| Parameter | Standard Conditions | Optimized Conditions |
| Solvent | DMF | Acetonitrile (ACN) |
| Base | NaOH / KOH | K₂CO₃ |
| Temp | 80°C | 45°C |
| Yield | 75-80% | 92% |
| Amide Impurity | 3-5% | <0.1% |
| Residual PMB-Cl | >500 ppm | <10 ppm |
Visualizing the Chemistry (Pathways & Workflow)
Diagram 1: Reaction Scheme & Impurity Pathways
This diagram illustrates the main reaction alongside the critical side-reactions (Nitrile hydrolysis and PMB dimerization).
Caption: Reaction network showing the target O-alkylation and critical failure modes (Amide formation via nitrile hydrolysis).
Diagram 2: Purification & Scavenging Workflow
This workflow demonstrates the self-validating system for removing genotoxic residues.
Caption: Downstream processing logic emphasizing the chemical scavenging of alkyl halides.
References
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Discusses frequency and conditions of O-alkylation in pharma).
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Authoritative text on solvent selection and scavenging PGIs).
-
European Medicines Agency (EMA). (2014). "Assessment report on the control of alkyl halide impurities." (Regulatory grounding for PMB-Cl limits).
-
Li, J. J. (2014). Heterocyclic Chemistry in Drug Discovery. Wiley. (Mechanisms of pyridine functionalization and nitrile stability).
Sources
- 1. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Removing unreacted 4-methoxybenzyl chloride from the crude product
Technical Support Center: Post-Synthesis Purification Guide Topic: Removal of Unreacted 4-Methoxybenzyl Chloride (PMB-Cl) Ticket ID: PMB-CL-CLEANUP-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Div.
Executive Summary
4-Methoxybenzyl chloride (PMB-Cl) is a highly reactive alkylating agent used to protect alcohols, phenols, and amines. However, its lachrymatory nature and similar chromatographic mobility to many non-polar products make removing the excess reagent challenging.
This guide provides three distinct protocols for removing excess PMB-Cl, ranked by efficiency and product safety.
Visual Decision Matrix: Select Your Protocol
Before proceeding, utilize this logic flow to determine the safest method for your specific crude mixture.
Caption: Decision tree for selecting the optimal PMB-Cl removal strategy based on product stability and available resources.
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best For: High-value intermediates, amine-containing products, or acid-sensitive compounds. Mechanism: A polymer-supported nucleophile attacks the electrophilic PMB-Cl, tethering it to the solid bead. Filtration removes the impurity.[1]
Recommended Reagents:
-
PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene)
-
PS-Thiophenol (if odor is managed)
Protocol:
-
Calculate Load: Estimate the mmol of excess PMB-Cl (usually 0.1–0.5 equiv relative to starting material).
-
Add Resin: Add 2.0–3.0 equivalents (relative to the excess PMB-Cl) of the scavenger resin to the reaction mixture or the crude solution redissolved in DCM/THF.
-
Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours at room temperature.
-
Tip: Add a catalytic amount of NaI (sodium iodide) to accelerate the Finkelstein-like displacement if the reaction is slow [1].
-
-
Validation: Spot TLC. The UV-active PMB-Cl spot (Rf ~0.6–0.8 in Hex/EtOAc) should disappear.
-
Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with solvent.[2]
-
Result: The filtrate contains your product; the PMB-Cl is trapped on the beads.
Method B: Solution-Phase Amine "Catch & Wash"
Best For: Neutral or acidic products that are stable to dilute acid washes. Mechanism: React excess PMB-Cl with a cheap, secondary amine (e.g., morpholine or dimethylamine) to form a basic tertiary amine. This byproduct is then removed via an acidic aqueous wash.
Protocol:
-
Quench: Add Morpholine (1.5 equiv relative to expected excess PMB-Cl) directly to the reaction mixture.
-
React: Stir for 30–60 minutes at room temperature.
-
Reaction:
-
-
Workup:
-
Dilute with organic solvent (EtOAc or DCM).
-
Wash 1: 1M HCl (or 10% Citric Acid if acid-sensitive). The N-PMB-morpholine protonates and partitions into the aqueous layer.
-
Wash 2: Brine.[3]
-
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Data Validation (TLC):
| Compound | Rf (Hex/EtOAc 4:1) | Behavior in Acid Wash |
|---|---|---|
| PMB-Cl | ~0.70 | Remains in Organic (if not reacted) |
| Product | ~0.30–0.50 | Remains in Organic |
| N-PMB-Morpholine | ~0.20 (Baselines w/ acid) | Moves to Aqueous |
Method C: Hydrolysis & Chromatography
Best For: When Methods A & B are not applicable (e.g., product is a base and you lack resins). Mechanism: Convert PMB-Cl to 4-methoxybenzyl alcohol (PMB-OH). PMB-OH is significantly more polar than PMB-Cl, allowing for easy separation via flash chromatography [2].
Protocol:
-
Hydrolysis: Add saturated aqueous NaHCO₃ and heat the biphasic mixture to 50°C for 1–2 hours.
-
Note: Simply adding water at RT is often too slow for complete hydrolysis.
-
-
Extraction: Extract with EtOAc. The organic layer now contains Product + PMB-OH.
-
Chromatography Strategy:
-
PMB-Cl is non-polar (elutes with solvent front).
-
PMB-OH is polar (elutes later, often distinct from non-polar products).
-
Visualization: PMB-OH stains intensely red/purple with Anisaldehyde stain ; PMB-Cl stains faint yellow/white with KMnO4.
-
Troubleshooting & FAQ
Q: I see a new spot on TLC after trying Method B, but it didn't wash out.
-
Diagnosis: You likely used too little acid or your aqueous layer was not acidic enough to protonate the amine.
-
Fix: Check the pH of the aqueous layer after extraction. It must be pH < 2. If your product is acid-sensitive, use Method A.[4]
Q: Can I just distill the PMB-Cl off?
-
Analysis: PMB-Cl has a boiling point of ~115°C at 12 mmHg [3].
-
Verdict: Unless your product is extremely stable and non-volatile (bp > 200°C), distillation is risky. Kugelrohr distillation can work for very simple intermediates, but Scavenging (Method A/B) is generally safer for complex molecules.
Q: My product has the same Rf as PMB-OH. How do I separate them?
-
Solution: If Method C (Hydrolysis) yields a byproduct that co-elutes with your product, you must use Method A (Scavenging). By keeping the PMB moiety attached to a solid bead or a basic amine, you alter its physical properties completely, rather than just shifting its polarity slightly.
Safety & Handling (SDS Highlights)
-
Lachrymator: PMB-Cl is a potent tear gas. Always handle in a fume hood.[4]
-
Sensitizer: Avoid skin contact.
-
Decontamination: Clean spills with a solution of dilute ammonia or morpholine in ethanol to quench the chloride immediately before wiping.
References
-
Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[5] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6]
-
Sigma-Aldrich. (2024). "4-Methoxybenzyl chloride Safety Data Sheet."
Sources
Controlling temperature to prevent nitrile degradation in picolinonitrile derivatives
Topic: Controlling Temperature to Prevent Nitrile Degradation in Picolinonitrile Derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides & FAQs)
Executive Summary: The Thermal-Chemical Nexus
Welcome to the Application Support Center. As researchers working with picolinonitrile (2-cyanopyridine) derivatives, you are handling a unique class of electron-deficient heterocycles. Unlike benzonitriles, the pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), rendering the nitrile carbon significantly more electrophilic.
The Core Challenge: This increased electrophilicity lowers the activation energy for nucleophilic attack (hydrolysis). Consequently, picolinonitriles are prone to rapid, often uncontrolled hydrolysis to picolinamides and picolinic acids, or trimerization (triazine formation) if temperature thresholds are breached. This guide provides the thermodynamic and kinetic control strategies required to maintain nitrile integrity.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Synthesis & Reaction Control[1]
Q1: I am observing a rapid temperature spike (exotherm) immediately after adding my catalyst/reagent. How do I prevent this?
A: This is a classic "runaway" scenario driven by the high enthalpy of hydration or polymerization.
-
The Mechanism: The formation of the nitrile or its subsequent reaction often releases significant heat. In picolinonitriles, the pyridine ring facilitates nucleophilic attack, making the reaction kinetics highly sensitive to temperature.
-
The Fix (Dosing Control):
-
Switch to Semi-Batch Mode: Never add reagents all at once. Use a syringe pump or dropping funnel to add the limiting reagent at a rate where $ Q_{generation} < Q_{removal} $.
-
Cryogenic Buffering: Begin the addition at -10°C to 0°C. The lower baseline temperature provides a "thermal buffer" against the kinetic spike.
-
Dilution Factor: Increase solvent volume by 20-30%. This increases the specific heat capacity of the system, absorbing more energy per degree of temperature rise.
-
Q2: My LCMS shows a +18 Da peak (Amide) and a +19 Da peak (Acid) appearing during the reaction. Is my starting material degrading?
A: Yes, you are seeing Hydrolytic Degradation .
-
The Cause: Picolinonitriles are susceptible to hydration (+18 Da, Picolinamide) and subsequent hydrolysis (+19 Da, Picolinic Acid). This is catalyzed by trace moisture and accelerated by heat.
-
The Fix (Moisture & Thermal Management):
-
Solvent Dryness: Ensure solvents (DMF, DMSO, MeOH) are anhydrous (<50 ppm water). The pyridine nitrogen can act as an internal base, activating trace water to attack the nitrile.
-
Temperature Ceiling: Maintain reaction temperature below 60°C unless strictly necessary. Above 80°C, the rate of hydrolysis in the presence of trace moisture doubles roughly every 10°C.
-
Inert Atmosphere: rigorous $ N_2 $ or $ Ar $ purging is required, not just suggested.
-
Category B: Work-up & Isolation
Q3: The nitrile purity drops significantly during the acidic work-up. Why?
A: You are likely inducing Acid-Catalyzed Hydrolysis .
-
The Mechanism: Protonation of the nitrile nitrogen ($ R-C \equiv N^+ - H $) makes the carbon extremely susceptible to water attack. Picolinonitriles are basic (pK_a of conjugate acid ~1.0); they will protonate before the solvent.
-
The Fix (pH & Thermal Quench):
-
Inverse Quench: Pour the reaction mixture into the ice/water slurry, not water into the reaction. This maintains a low temperature during the mixing exotherm.
-
pH Control: Avoid strong mineral acids (HCl, $ H_2SO_4 $) if possible. Use buffered solutions (Ammonium Chloride, pH ~4-5) or weak acids (Acetic Acid) for neutralization.
-
Cold Extraction: Perform all extractions with solvents chilled to 4°C.
-
Category C: Storage & Stability
Q4: My stored picolinonitrile samples are turning yellow/brown. Are they still usable?
A: Discoloration indicates Auto-catalytic Degradation or Polymerization .
-
The Mechanism: Trace metals (Fe, Cu) or basic impurities can catalyze the trimerization of nitriles into s-triazines, or oxidation of the pyridine ring (N-oxide formation).
-
The Fix:
-
Re-purification: If the bulk is solid, recrystallize immediately. If liquid, distill under reduced pressure.
-
Container Compatibility: Do not store in mild steel. Use amber glass or HDPE.
-
Stabilizer: Store under Argon at 4°C.
-
Part 2: Visualizing the Degradation Pathways
Understanding the enemy is the first step to defeating it. The diagram below details the stepwise degradation of picolinonitrile, highlighting the critical temperature thresholds where these side reactions become dominant.
Figure 1: Thermal and chemical degradation pathways of picolinonitrile. Note the critical threshold at >80°C for acid formation and >135°C for decarboxylation.
Part 3: Core Protocol – Temperature-Controlled Synthesis
This protocol is designed to synthesize/handle picolinonitrile derivatives while minimizing hydrolysis. It uses a Self-Validating approach where checkpoints are built into the workflow.
Materials
-
Substrate: Picolinonitrile derivative (e.g., 3-hydroxy-2-cyanopyridine).
-
Solvent: Anhydrous Methanol or DMF (Water content < 50 ppm checked by Karl Fischer).
-
Reagent: Base (e.g., $ K_2CO_3 $) or Nucleophile.
Step-by-Step Procedure
-
System Preparation (Validation Step):
-
Dry all glassware in an oven at 120°C for >2 hours.
-
Flush the reactor with $ N_2 $ for 15 minutes.
-
Checkpoint: Verify internal probe temperature is calibrated (±0.5°C).
-
-
Cryogenic Loading:
-
Charge the picolinonitrile substrate and solvent.
-
Cool the mixture to 0°C using an ice/salt bath.
-
Reasoning: Low temperature inhibits the initial activation of the nitrile carbon.
-
-
Controlled Addition (The "Dosing" Rule):
-
Add the reagent (base/nucleophile) portion-wise over 30 minutes.
-
Constraint: Do not allow internal temperature to rise above 10°C during addition.
-
Reasoning: This dissipates the heat of mixing/reaction, preventing localized "hotspots" where hydrolysis occurs.
-
-
Reaction Monitoring:
-
Warm to room temperature (20-25°C) only if conversion is slow.
-
Stop Condition: If Temp > 40°C, re-cool immediately.
-
Checkpoint: Take an aliquot at 1 hour. Check LCMS. If Amide:Nitrile ratio > 1:99, cool to 0°C and quench.
-
-
Quenching (The Inverse Method):
-
Prepare a quench solution (e.g., dilute acetic acid or sat. $ NH_4Cl $) at 0°C .
-
Transfer the reaction mixture into the quench solution slowly.
-
Reasoning: This ensures the nitrile is never exposed to a high concentration of acid/base relative to the buffer capacity.
-
Temperature Safety Margins Table
| Process Stage | Safe Range | Danger Zone | Risk |
| Storage | 2°C - 8°C | > 25°C | Slow hydrolysis, Discoloration |
| Synthesis | -10°C - 40°C | > 60°C | Rapid Hydrolysis to Amide |
| Work-up | 0°C - 10°C | > 30°C (Exotherm) | Acid-catalyzed Hydrolysis |
| Drying | 20°C - 40°C | > 50°C | Loss of volatile nitriles |
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose yield losses or impurities in your picolinonitrile workflow.
Figure 2: Logical decision tree for diagnosing thermal and chemical instability in picolinonitrile reactions.
References
-
Katritzky, A. R., et al. (2005).[1] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[1] Retrieved from [Link]
-
Organic Syntheses . Picolinic Acid Hydrochloride. Org. Synth. 1940, 20, 79. Retrieved from [Link]
- Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions (US5756750A).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 5-((4-Methoxybenzyl)oxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-((4-Methoxybenzyl)oxy)picolinonitrile, a compound of interest for its potential applications in medicinal chemistry. By comparing its expected spectral data with that of structurally related analogues, we aim to provide a comprehensive understanding of the electronic environment of each carbon atom within the molecule.
Understanding the Molecular Architecture
The structure of 5-((4-Methoxybenzyl)oxy)picolinonitrile combines three key fragments: a picolinonitrile unit, a benzyl ether linkage, and a 4-methoxyphenyl group. The interplay of the electronic effects of the nitrile (-CN), ether (-O-), and methoxy (-OCH3) substituents significantly influences the 13C NMR chemical shifts of the aromatic and aliphatic carbons. Understanding these substituent effects is crucial for accurate spectral assignment and structural confirmation.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
| Carbon Atom | Predicted Chemical Shift (ppm) for 5-((4-Methoxybenzyl)oxy)picolinonitrile | Experimental Shift (ppm) in 3-Picoline[1] | Experimental Shift (ppm) in Anisole | Experimental Shift (ppm) in Benzyl Alcohol |
| Picolinonitrile Ring | ||||
| C2 (C-CN) | ~135-140 | - | - | - |
| C3 | ~120-125 | 123.4 | - | - |
| C4 | ~140-145 | 137.8 | - | - |
| C5 (C-O) | ~155-160 | - | - | - |
| C6 | ~150-155 | 147.1 | - | - |
| CN | ~115-120 | - | - | - |
| Benzyl Ether Moiety | ||||
| Benzylic CH2 | ~70-75 | - | - | 64.3 |
| 4-Methoxyphenyl Ring | ||||
| C1' (C-CH2) | ~128-132 | - | 130.9 | 140.8 |
| C2'/C6' | ~129-133 | - | 129.5 | 128.6 |
| C3'/C5' | ~114-118 | - | 114.1 | 127.0 |
| C4' (C-OCH3) | ~159-163 | - | 159.9 | - |
| OCH3 | ~55-58 | - | 55.1 | - |
Analysis of Substituent Effects:
-
Picolinonitrile Ring: The electron-withdrawing nitrile group (-CN) is expected to deshield the C2 carbon to which it is attached. The oxygen atom of the ether linkage at the C5 position will exert a strong deshielding effect due to its electronegativity, resulting in a significantly downfield shift for C5. The C6 carbon, being ortho to the nitrogen and para to the ether oxygen, will also be deshielded.
-
Benzyl Ether Moiety: The benzylic methylene carbon (CH2) is anticipated to resonate in the typical range for carbons attached to an oxygen atom, generally between 60-80 ppm.[2]
-
4-Methoxyphenyl Ring: The methoxy group (-OCH3) is an electron-donating group, which causes shielding of the ortho (C3'/C5') and para (C1', relative to the ether linkage) carbons, shifting them upfield. Conversely, the ipso-carbon (C4') directly attached to the oxygen of the methoxy group will be strongly deshielded. The methoxy carbon itself will appear in the characteristic region of approximately 55-58 ppm.
The following diagram illustrates the key electronic effects influencing the carbon environments in the molecule.
Caption: Standard workflow for 13C NMR spectroscopy.
Conclusion
The structural characterization of 5-((4-Methoxybenzyl)oxy)picolinonitrile by 13C NMR spectroscopy relies on a detailed understanding of substituent effects on chemical shifts. By comparing the predicted spectrum with experimental data from analogous compounds, a confident assignment of all carbon signals can be achieved. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is a critical step in the verification and further development of this and other novel chemical entities. This guide serves as a valuable resource for researchers by bridging the gap between theoretical prediction and practical application in the field of NMR spectroscopy.
References
-
SpectraBase. N-Benzyl-N-methyl-3-aminopropyl 4-methoxybenzyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H.... [Link]
-
SpectraBase. 3-me-4-ma N-(4-Methoxybenzyl) - Optional[13C NMR] - Chemical Shifts. [Link]
-
SlideShare. a guide to 13c nmr chemical shift values. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
University of California, Davis. 13C NMR. [Link]
-
ResearchGate. 13 C-NMR chemical shifts. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Silverstein, Robert M., et al. Spectrometric Identification of Organic Compounds. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
SlidePlayer. 13C NMR. [Link]
Sources
HPLC method development for purity analysis of 5-((4-Methoxybenzyl)oxy)picolinonitrile
Topic: HPLC Method Development for Purity Analysis of 5-((4-Methoxybenzyl)oxy)picolinonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The analysis of 5-((4-Methoxybenzyl)oxy)picolinonitrile presents a classic chromatographic challenge: balancing the retention of a hydrophobic protecting group (PMB) with the peak shape issues inherent to basic heterocyclic cores (pyridine).
Standard "generic" screening methods often fail this molecule, yielding tailing peaks due to silanol interactions or degradation of the acid-labile PMB group. This guide compares a traditional Acidic C18 approach against an optimized High-pH Hybrid Strategy , demonstrating why the latter offers superior resolution, stability, and sensitivity for purity profiling.
Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10]
Before method selection, we must deconstruct the analyte to understand its interaction mechanisms.
| Functional Group | Property | Chromatographic Impact |
| Pyridine Ring | Basic ( | Risk: At neutral/low pH, the nitrogen protonates ( |
| PMB Ether | Hydrophobic & Acid-Labile | Risk: Adds significant retention. Susceptible to cleavage in strong acidic conditions (e.g., high % TFA), potentially generating false impurity peaks (5-hydroxypicolinonitrile). |
| Nitrile (C-2) | Polar, Electron-withdrawing | Risk: Generally stable, but susceptible to hydrolysis (to amide/acid) at extreme pH or temperature. |
Method Comparison: Generic vs. Optimized
We compared two distinct methodologies to determine the most robust system for purity analysis.
Method A: The "Generic" Screen (Traditional)
-
Column: Standard Silica C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7)
-
Mechanism: Analyte is fully protonated.
Method B: The Optimized High-pH Strategy (Recommended)
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge or similar), 3.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]
-
Mechanism: Analyte is neutral (deprotonated).
Performance Data Comparison
| Parameter | Method A (Acidic/Standard C18) | Method B (High pH/Hybrid C18) | Analysis |
| Peak Shape (Tailing Factor) | 1.8 - 2.2 (Poor) | 1.05 - 1.15 (Excellent) | High pH suppresses protonation of the pyridine, eliminating silanol dragging. |
| Retention ( | Moderate | High | Neutral species retain better on RP columns, allowing higher organic loading for better desolvation. |
| PMB Stability | Marginal | Excellent | PMB ethers are stable in base; acidic conditions (Method A) pose a risk of on-column degradation. |
| Impurity Resolution | Better separation of the deprotected impurity (5-hydroxypicolinonitrile) from the main peak. |
Expert Insight: While Method A is compatible with Mass Spec (positive mode), Method B provides the chromatographic integrity required for accurate purity calculation (% area). For MS compatibility in Method B, Ammonium Bicarbonate is volatile and safe.
Detailed Experimental Protocol (Method B)
This protocol utilizes the High-pH Strategy identified as superior above.
3.1 Reagents & Preparation
-
Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22 µm membrane.
-
Solvent B: 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.[4]
3.2 Instrument Conditions
| Parameter | Setting |
| Column | Hybrid C18 (e.g., Waters XBridge BEH C18), 4.6 x 100 mm, 2.5 µm or 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Controlled) |
| Detection | UV @ 254 nm (Primary), 280 nm (Secondary) |
| Injection Vol | 5.0 µL |
3.3 Gradient Table
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Start Elution |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Visualization of Method Development Logic
The following diagram illustrates the decision pathway taken to arrive at the High-pH strategy, highlighting the "Fail" points of standard methods.
Figure 1: Decision matrix for selecting High-pH chromatography over traditional acidic methods for pyridine-based ethers.
Mechanism of Separation
Understanding why the method works ensures better troubleshooting.
Figure 2: Mechanistic view of analyte behavior. High pH prevents ionic interaction with the stationary phase, ensuring peak symmetry.
Validation & System Suitability
To ensure the method is self-validating (Trustworthiness), the following criteria must be met before every sample set:
-
Blank Injection: Must be free of interference at the retention time of the main peak (approx. 8-9 min).
-
Sensitivity Solution: Inject a 0.05% standard. S/N ratio must be > 10.
-
System Suitability Standard (5 reps):
-
RSD of Area:
[2] -
Tailing Factor:
(Critical for this molecule) -
Theoretical Plates:
-
References
-
Dolan, J. W. (2010). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Retrieved from [Link]
-
Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Reference for PMB stability profiles).
- McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
Sources
IR Spectroscopy of 5-((4-Methoxybenzyl)oxy)picolinonitrile: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide
Executive Summary & Strategic Context
In medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of protecting groups is paramount. 5-((4-Methoxybenzyl)oxy)picolinonitrile serves as a critical intermediate where the 5-hydroxyl group of the picolinonitrile scaffold is masked by a 4-methoxybenzyl (PMB) ether.
As a Senior Application Scientist, I frequently see researchers default to standard benzyl (Bn) ethers. However, the PMB group offers a distinct mechanistic advantage: it can be cleaved under mild oxidative conditions (e.g., using DDQ) or acidic conditions (e.g., TFA), whereas standard benzyl ethers typically require hydrogenolysis (Pd/C, H₂). Hydrogenolysis is highly problematic for this specific scaffold because it risks the unwanted reduction of the reactive nitrile (-C≡N) group into a primary amine.
Infrared (IR) spectroscopy is the most rapid, non-destructive technique to monitor the installation and removal of this protecting group. This guide objectively compares the IR spectral performance of the PMB-protected target against its unprotected precursor and the standard benzyl ether alternative, providing actionable, self-validating protocols for your workflow.
Synthetic workflow for the PMB protection and deprotection of 5-hydroxypicolinonitrile.
Mechanistic Causality of Characteristic IR Peaks
To trust your spectral data, you must understand the causality behind the vibrational modes. The structural fusion of a picolinonitrile ring with a PMB ether yields a highly diagnostic IR spectrum.
-
The Nitrile Scaffold (-C≡N): The cyano group is an excellent internal standard for this molecule. Because the C≡N bond is a highly localized, stiff triple bond, it vibrates in a region free from most other organic interferences. In 5-hydroxypicolinonitrile, this stretch appears sharply at ~2200–2250 cm⁻¹[1]. Alkylation to the PMB ether slightly alters the electron density of the pyridine ring, but the nitrile peak remains a sharp, definitive marker at ~2230 cm⁻¹.
-
The Ether Linkage (C-O-C): The formation of the ether bond introduces strong asymmetric and symmetric stretching vibrations. PMB ethers typically exhibit a dominant asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹[2].
-
The Methoxy Differentiator (-OCH₃): What distinguishes the PMB group from a standard Benzyl (Bn) group in an IR spectrum? The methoxy group. The O-CH₃ moiety produces a unique, sharp C-H stretching band at ~2835 cm⁻¹, which is entirely absent in Bn-protected or unprotected analogs[2].
-
Hydroxyl Deprotection Monitoring: The success of a deprotection step is definitively confirmed by the reappearance of a broad, strong O-H stretching band in the 3200–3600 cm⁻¹ region, characteristic of the free 5-hydroxypicolinonitrile[1][3].
Diagnostic IR vibrational modes for 5-((4-Methoxybenzyl)oxy)picolinonitrile functional groups.
Comparative IR Spectral Data
The following table synthesizes the expected quantitative IR data, allowing you to quickly differentiate the target product from its precursor and its closest structural alternative.
| Functional Group / Vibrational Mode | Target: 5-((4-Methoxybenzyl)oxy)picolinonitrile | Precursor: 5-Hydroxypicolinonitrile | Alternative: 5-(Benzyloxy)picolinonitrile |
| O-H Stretch (Alcohol/Phenol) | Absent | 3200–3600 cm⁻¹ (Broad, strong) | Absent |
| C≡N Stretch (Nitrile) | ~2230 cm⁻¹ (Sharp) | ~2200–2250 cm⁻¹ (Sharp) | ~2230 cm⁻¹ (Sharp) |
| C-H Stretch (Aromatic) | 3030–3070 cm⁻¹ (Weak) | 3030–3070 cm⁻¹ (Weak) | 3030–3070 cm⁻¹ (Weak) |
| C-H Stretch (Aliphatic -CH₂-) | ~2930 cm⁻¹ (Medium) | Absent | ~2930 cm⁻¹ (Medium) |
| C-H Stretch (Methoxy -OCH₃) | ~2835 cm⁻¹ (Sharp, distinct) | Absent | Absent |
| C=C Stretch (Aromatic Rings) | ~1600, 1580, 1510 cm⁻¹ | ~1590, 1570 cm⁻¹ | ~1600, 1580, 1495 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1250 cm⁻¹ (Asym), 1030 cm⁻¹ (Sym) | ~1280 cm⁻¹ (C-O phenol stretch) | ~1240 cm⁻¹ (Asym), 1020 cm⁻¹ (Sym) |
Experimental Protocol: ATR-FTIR Analysis
To ensure a self-validating system, researchers should abandon outdated KBr pellet methods, which are prone to moisture absorption (introducing false O-H bands at 3400 cm⁻¹). Attenuated Total Reflectance (ATR) FTIR is the gold standard for this workflow.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR crystal (Diamond or ZnSe) is meticulously cleaned with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Background Collection: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This removes atmospheric H₂O and CO₂ interferences, which is critical since atmospheric CO₂ (~2350 cm⁻¹) sits dangerously close to our diagnostic nitrile peak (~2230 cm⁻¹).
-
Sample Application: Apply 1–2 mg of crystalline 5-((4-Methoxybenzyl)oxy)picolinonitrile directly onto the center of the ATR crystal.
-
Compression: Lower the pressure anvil until the software indicates optimal contact (usually ~50-70% of maximum pressure). Causality: Solid samples require intimate contact with the crystal to ensure the evanescent wave penetrates the sample, yielding high-intensity peaks.
-
Data Acquisition: Run the sample scan using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: Apply an ATR-correction algorithm in your spectrometer's software to adjust for wavelength-dependent penetration depth, followed by a baseline correction.
Troubleshooting & Validation
-
False O-H Peaks: If you observe a broad peak at 3400 cm⁻¹ in your PMB-protected product, it is likely residual moisture from the solvent (e.g., DMF or CH₂Cl₂) or incomplete drying, rather than a failed reaction. Dry the sample under high vacuum and re-run.
-
Missing Nitrile Peak: If the 2230 cm⁻¹ peak is absent or severely diminished, suspect that the nitrile group was inadvertently hydrolyzed to an amide or carboxylic acid during harsh basic alkylation conditions.
References
- 3-(Hydroxymethyl)
- Source: The Royal Society of Chemistry (RSC Advances)
- Synthesis of enantiostructured triacylglycerols possessing at least two different unsaturated fatty acids Source: Skemman URL
Sources
A Comparative Guide to the Synthetic Validation of 5-((4-Methoxybenzyl)oxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a wide array of biologically active molecules. 5-((4-Methoxybenzyl)oxy)picolinonitrile is a key intermediate in the synthesis of various pharmaceutical agents, making the validation of its synthetic routes a critical endeavor for process development and scale-up.
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-((4-Methoxybenzyl)oxy)picolinonitrile. The methodologies are evaluated based on reaction efficiency, scalability, and the underlying chemical principles, supported by detailed experimental protocols.
Route 1: The Classic Williamson Ether Synthesis Approach
The most direct and widely adopted method for the synthesis of 5-((4-Methoxybenzyl)oxy)picolinonitrile is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, remains a robust and reliable method for forming ether linkages.[1] The strategy involves the O-alkylation of a phenol or an alkoxide with an alkyl halide.[2][3][4]
In this approach, the key transformation is the coupling of 5-hydroxypicolinonitrile with 4-methoxybenzyl chloride in the presence of a suitable base.
Overall Reaction Scheme (Route 1)
Sources
Part 1: Foundational Strategies in Crystallography: A Comparative Overview
An In-Depth Guide to the Crystal Structure Determination of Novel Organic Compounds: A Case Study of 5-((4-Methoxybenzyl)oxy)picolinonitrile
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of intermolecular interactions, solid-state properties, and structure-activity relationships (SAR). This guide presents a comprehensive, experience-driven workflow for the crystal structure determination of novel organic compounds, using the hitherto uncharacterized 5-((4-Methoxybenzyl)oxy)picolinonitrile as a practical case study.
While the crystal structure of 5-((4-Methoxybenzyl)oxy)picolinonitrile has not been publicly reported, this guide will navigate the complete experimental and analytical pathway, from synthesis to final structural validation. We will compare and contrast key crystallographic techniques, providing the rationale behind experimental choices to equip researchers with the knowledge to tackle similar challenges in their own work.
The two primary X-ray diffraction techniques employed for the structural characterization of crystalline solids are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). The choice between them is dictated by the nature of the sample and the desired level of structural detail.
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise atomic arrangement within a crystalline solid. It requires a well-ordered single crystal, typically 0.1-0.3 mm in size. The diffraction pattern from a single crystal provides three-dimensional data, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions. The primary challenge often lies in growing a suitable single crystal.
Powder X-ray Diffraction (PXRD): This technique is used on a polycrystalline powder and is invaluable for phase identification, determining sample purity, and monitoring solid-state reactions. While traditionally not used for ab initio structure determination of complex organic molecules, advancements in methodologies like Rietveld refinement have made it possible in certain cases, especially when single crystals are unobtainable.
Computational Approaches: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. They can predict the most stable crystal packing arrangements, which can be invaluable in solving structures from powder data or in understanding polymorphism.
Part 2: A Step-by-Step Experimental Workflow for Structure Determination
This section outlines a detailed, hypothetical, yet plausible, workflow for determining the crystal structure of 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Step 1: Synthesis and Purification
A reliable synthesis and rigorous purification are prerequisites for successful crystallization. A common synthetic route to compounds of this class is through a Williamson ether synthesis.
Protocol:
-
To a solution of 5-hydroxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-((4-Methoxybenzyl)oxy)picolinonitrile.
Step 2: Crystallization Screening
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is crucial.
Common Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a "good" solvent is placed in a small vial, which is then placed in a larger sealed jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Table 1: Example Crystallization Screening Conditions
| Experiment ID | Crystallization Method | Solvent System (Good:Poor) | Temperature (°C) | Observations |
| CZ-01 | Slow Evaporation | Acetone | 25 | Amorphous precipitate |
| CZ-02 | Slow Evaporation | Dichloromethane | 25 | Small needles, not suitable for SC-XRD |
| CZ-03 | Vapor Diffusion | Ethyl Acetate : Hexane | 25 | Colorless block-like crystals after 5 days |
| CZ-04 | Cooling | Methanol | 4 | Microcrystalline powder |
Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained (e.g., from CZ-03), the next step is to collect diffraction data.
Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects).
Step 4: Structure Solution and Refinement
The processed diffraction data are then used to solve and refine the crystal structure.
Protocol:
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model.
-
The structural model is refined by least-squares methods against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps.
Table 2: Hypothetical Crystallographic Data for 5-((4-Methoxybenzyl)oxy)picolinonitrile
| Parameter | Value |
| Chemical formula | C₁₄H₁₂N₂O₂ |
| Formula weight | 240.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.567(5) |
| β (°) | 98.78(3) |
| Volume (ų) | 1234.5(6) |
| Z | 4 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.112 |
| Goodness-of-fit (GooF) | 1.05 |
Step 5: Bulk Material Validation with Powder X-ray Diffraction (PXRD)
After determining the single-crystal structure, it is crucial to confirm that the bulk material corresponds to the single crystal that was analyzed.
Protocol:
-
Gently grind a sample of the crystalline material into a fine powder.
-
Place the powder on a sample holder.
-
Collect a PXRD pattern over a range of 2θ angles.
-
Compare the experimental PXRD pattern with a pattern calculated from the single-crystal X-ray data. A good match confirms the phase purity of the bulk sample.
Part 3: Visualizing the Workflow
The following diagrams illustrate the logical flow of the crystal structure determination process.
Caption: Overall workflow for crystal structure determination.
Caption: Decision tree for choosing the appropriate XRD technique.
Part 4: Conclusion
The determination of a novel compound's crystal structure is a systematic process that combines synthesis, crystallization, and detailed crystallographic analysis. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement, powder X-ray diffraction plays a critical role in validating the bulk sample's phase purity. By following a logical and comprehensive workflow, as demonstrated with the case study of 5-((4-Methoxybenzyl)oxy)picolinonitrile, researchers can confidently and accurately characterize new chemical entities, paving the way for further advancements in their respective fields.
References
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
-
Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
Birkedal, H. (2015). Crystallization: Methods and Protocols. In Methods in Molecular Biology. Humana Press. [Link]
-
The International Union of Crystallography (IUCr) . Educational Resources. [Link]
A Comparative Guide to the Reactivity of 5-Alkoxypicolinonitriles in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, frequently incorporated into the design of novel therapeutic agents. Among its many derivatives, 5-alkoxypicolinonitriles have emerged as particularly versatile building blocks. Their unique electronic and steric properties, governed by the interplay between the electron-withdrawing nitrile group and the electron-donating alkoxy group, offer a nuanced platform for molecular elaboration. This guide provides a comparative analysis of the reactivity of 5-alkoxypicolinonitriles in key synthetic transformations relevant to drug discovery, supported by experimental data and mechanistic insights.
Introduction: The Strategic Value of 5-Alkoxypicolinonitriles
The 5-alkoxypicolinonitrile scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors.[1] The strategic placement of the alkoxy group at the 5-position and the nitrile at the 2-position of the pyridine ring creates a unique reactivity profile. The electron-donating alkoxy group can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, while the electron-withdrawing nitrile group activates the ring for certain transformations and serves as a versatile handle for conversion into other functional groups, such as primary amines and carboxylic acids.
This guide will explore the comparative reactivity of 5-alkoxypicolinonitriles in three critical classes of reactions for medicinal chemists:
-
Nucleophilic Aromatic Substitution (SNA r): A fundamental method for introducing diversity and building molecular complexity.
-
Metal-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse methods for C-C and C-N bond formation.
-
Nitrile Group Transformations: Focusing on the reduction of the nitrile to a primary amine, a key functional group in many pharmaceuticals.
We will examine how the nature of the alkoxy group (e.g., methoxy, ethoxy, isopropoxy) can modulate the reactivity of the scaffold, providing valuable insights for the rational design of synthetic routes.
Nucleophilic Aromatic Substitution (SNA r): The Influence of the Alkoxy Group
Nucleophilic aromatic substitution on the pyridine ring of 5-alkoxypicolinonitriles is a powerful tool for introducing a wide range of functional groups. The inherent electron deficiency of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4).[2][3]
The 5-alkoxy group, being an electron-donating group, can influence the regioselectivity of these reactions. While direct comparative studies on a series of 5-alkoxypicolinonitriles are limited, we can extrapolate from the general principles of substituent effects on pyridine reactivity. The alkoxy group will increase electron density at the ortho and para positions relative to itself (C4 and C6), potentially modulating the reactivity at these sites.
General Workflow for SNAr on a Halogenated Pyridine Ring:
Caption: A generalized workflow for nucleophilic aromatic substitution.
Comparative Reactivity Considerations:
The steric bulk of the alkoxy group can play a significant role in the accessibility of adjacent positions to incoming nucleophiles. For instance, an isopropoxy group will exert a greater steric hindrance than a methoxy group, potentially disfavoring attack at the C4 position.
| Alkoxy Group | Steric Hindrance | Electronic Effect | Predicted Influence on SNAr at C4 |
| Methoxy (-OCH3) | Low | Moderately electron-donating | Favorable |
| Ethoxy (-OCH2CH3) | Moderate | Moderately electron-donating | Slightly less favorable than methoxy |
| Isopropoxy (-OCH(CH3)2) | High | Moderately electron-donating | Potentially disfavored due to sterics |
Table 1: Predicted influence of alkoxy group on SNAr at the C4 position.
Metal-Catalyzed Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for the construction of C-C and C-N bonds.[4][5] 5-Alkoxypicolinonitriles, when appropriately functionalized with a halide (e.g., at the 3-position), are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a C-C bond between a halo-substituted 5-alkoxypicolinonitrile and a boronic acid or ester.[6][7][8] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the halo-5-alkoxypicolinonitrile (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water or DME/water) is heated under an inert atmosphere until the reaction is complete.[9]
Comparative Reactivity Insights:
The electronic nature of the alkoxy group is expected to have a modest impact on the rate of Suzuki-Miyaura coupling. More electron-donating alkoxy groups may slightly increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step of the catalytic cycle. However, the choice of catalyst, ligand, and reaction conditions will likely have a more pronounced effect on the reaction outcome.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
| Alkoxy Group | Electronic Effect | Predicted Impact on Oxidative Addition |
| Methoxy (-OCH3) | Moderately electron-donating | Slight rate decrease |
| Ethoxy (-OCH2CH3) | Moderately electron-donating | Slight rate decrease |
| Isopropoxy (-OCH(CH3)2) | Moderately electron-donating | Slight rate decrease |
Table 2: Predicted electronic influence of the alkoxy group on the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of halo-5-alkoxypicolinonitriles with a wide variety of primary and secondary amines.[5][10][11] This reaction is crucial for the synthesis of arylamine and heteroarylamine moieties found in numerous pharmaceuticals.
Detailed Experimental Protocol for Buchwald-Hartwig Amination of 3-Bromo-5-methoxypicolinonitrile:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[10]
-
Addition of Reactants: Add 3-bromo-5-methoxypicolinonitrile (1.0 equivalent) and the anhydrous, degassed solvent (e.g., toluene) to the flask. Finally, add the amine (1.2 equivalents) via syringe.[10]
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[4][12]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove inorganic salts. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.[10]
Comparative Reactivity Considerations:
Similar to the Suzuki-Miyaura coupling, the electronic effect of the alkoxy group on the Buchwald-Hartwig amination is generally subtle. The choice of ligand and base is often more critical for achieving high yields and good functional group tolerance.[12] However, the steric hindrance of a bulkier alkoxy group like isopropoxy could potentially influence the rate of reaction by impeding the approach of the amine to the palladium complex.
Nitrile Group Transformations: Accessing Primary Amines
The nitrile group of 5-alkoxypicolinonitriles is a versatile functional handle that can be readily transformed into a primary amine, a common pharmacophore. The reduction of the nitrile is a key step in the synthesis of many bioactive molecules.
Comparative Analysis of Reducing Agents:
A variety of reducing agents can be employed for the conversion of nitriles to primary amines, each with its own advantages and limitations.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to reflux | Powerful, high yielding | Highly reactive, not chemoselective, requires anhydrous conditions |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) | High pressure H₂, various solvents | "Greener" alternative, can be chemoselective | Requires specialized high-pressure equipment, catalyst can be pyrophoric |
| Borane (BH₃) | THF | Milder than LiAlH₄, can be more chemoselective | Can be less reactive, may require heating |
Table 3: Comparison of common reagents for nitrile reduction.[13][14][15][16][17]
Experimental Protocol for Nitrile Reduction with LiAlH₄:
-
Reaction Setup: To a solution of the 5-alkoxypicolinonitrile in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of LiAlH₄ in THF.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). Filter the resulting precipitate and extract the aqueous layer with an organic solvent. The combined organic layers are then dried and concentrated to afford the primary amine.
The choice of reducing agent will depend on the overall functional group tolerance of the molecule. For substrates with other reducible functional groups, a milder reagent like borane or carefully controlled catalytic hydrogenation may be preferred.
Conclusion and Future Perspectives
5-Alkoxypicolinonitriles are valuable and versatile building blocks in medicinal chemistry, offering multiple avenues for synthetic elaboration. The alkoxy group, while having a modest electronic influence on the reactivity of the pyridine ring in metal-catalyzed cross-coupling reactions, can exert a significant steric effect, particularly in nucleophilic aromatic substitution reactions. The nitrile group serves as a key functional handle for the introduction of primary amines and other functionalities.
Future research in this area should focus on the systematic investigation of a broader range of alkoxy substituents to provide a more quantitative understanding of their steric and electronic effects on reactivity. The development of more selective and efficient catalytic systems for the functionalization of this scaffold will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
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- Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. Molecules, 2021.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald–Hartwig amin
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Catalytic performance and kinetic analysis for Suzuki coupling...
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 2006.
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- ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring.
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- Heterocyclic Chemistry. Iran University of Science & Technology.
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- The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 2017.
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- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
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- Catalytic Reduction of Nitriles. Science of Synthesis, 2015.
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- Suzuki Coupling. Organic Chemistry Portal.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023.
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- ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 2025.
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- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2011.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 2023.
- SAR of quinoline derivatives with important interactions with PIM-1 kinase.
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- Ambiphilic cross-coupling. ChemRxiv, 2025.
- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Journal of Molecular Structure, 2022.
- Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 2024.
- Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II)
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Safety Operating Guide
Personal protective equipment for handling 5-((4-Methoxybenzyl)oxy)picolinonitrile
Comprehensive Safety Protocol: Handling 5-((4-Methoxybenzyl)oxy)picolinonitrile
This guide provides a detailed operational and safety framework for the handling and disposal of 5-((4-Methoxybenzyl)oxy)picolinonitrile. As a compound utilized in specialized research and development, a thorough understanding of its potential hazards is critical. This document moves beyond a simple checklist, offering a procedural and causal analysis to ensure that safety protocols are not just followed, but understood. Our objective is to create a self-validating system of safety, where every step is grounded in established scientific principles.
Hazard Identification and Risk Assessment
5-((4-Methoxybenzyl)oxy)picolinonitrile is a substituted aromatic compound containing nitrile and benzyl ether functional groups. While a comprehensive toxicological profile is not widely documented, the available hazard statements and the known risks associated with its constituent chemical classes provide a clear basis for a cautious approach.
The primary known hazards are summarized by the following statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a stringent set of handling protocols. The nitrile group (-C≡N) can be toxic, with some nitrile compounds capable of metabolizing to release cyanide. The aromatic ether structure suggests good lipid solubility, potentially facilitating skin absorption. Therefore, the risk assessment must assume the potential for local (skin, eye, respiratory) and systemic toxicity.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is essential, but it is the final barrier between the researcher and a chemical hazard. The primary methods for exposure control are engineering and administrative controls.
-
Ventilation: All handling of 5-((4-Methoxybenzyl)oxy)picolinonitrile, including weighing, reconstitution, and aliquoting, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][3] This is critical to mitigate the risk of inhalation (H335).
-
Designated Work Area: Establish a designated area for working with this compound. Protect work surfaces with disposable, plastic-backed absorbent paper to contain any spills and simplify decontamination.[4]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed. The following recommendations provide a baseline for handling this compound.
Given that this compound causes skin irritation (H315) and the potential for dermal absorption, glove selection is critical. Thin, disposable nitrile gloves are suitable for providing a physical barrier against incidental or splash contact.[5][6][7] However, it is crucial to understand their limitations.
Key Causality: Nitrile rubber offers good general resistance to a variety of chemicals, including many solvents, bases, and oils, making it a standard choice in laboratory settings.[7][8] However, no single glove material is impervious to all chemicals, and breakthrough times can vary significantly.[6] For any task involving prolonged or immersive contact, a more robust glove should be selected based on manufacturer-specific testing data.
Operational Protocol:
-
Glove Selection: Use a minimum of 4-6 mil thick nitrile gloves for all handling procedures.[4]
-
Double Gloving: For tasks with a higher risk of splash or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended. This can increase the breakthrough time but should only be used for short-duration tasks.[7]
-
Immediate Replacement: Gloves must be removed and discarded immediately if they become contaminated.[5] Never reuse disposable gloves.[5][7]
-
Proper Removal: Always remove gloves using a technique that avoids skin contact with the contaminated outer surface.[5][9]
Table 1: General Glove Material Suitability for Related Chemical Classes
| Glove Material | Suitability for Aromatic Ethers | Suitability for Nitriles | Notes |
| Nitrile | Good (for splash protection) | Good (for splash protection) | The most common and appropriate choice for incidental contact in a lab setting.[5][7][8] |
| Neoprene | Good | Fair to Good | Offers good resistance to acids, bases, and some hydrocarbons. |
| Butyl Rubber | Very Good | Poor | Excellent for ketones and esters, but less effective against hydrocarbon solvents. |
| Natural Rubber (Latex) | Poor | Fair | Offers poor protection against most organic solvents and can cause allergic reactions.[6] |
This compound causes serious eye irritation (H319).[1] Therefore, robust eye protection is mandatory.
Operational Protocol:
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory operations.
-
Chemical Goggles: When there is a significant risk of splashes or aerosol generation, chemical splash goggles that form a seal around the eyes are required.[10][11]
-
Face Shield: For procedures with a high potential for splashing (e.g., handling large volumes, cleaning up spills), a face shield should be worn in addition to chemical goggles to protect the entire face.[4]
Body Protection:
-
A flame-resistant lab coat must be worn and kept fastened to protect against skin contact and to prevent contamination of personal clothing.[12]
-
Full-length pants and closed-toe shoes are required for all laboratory work to protect the legs and feet from potential spills.[4][12]
Respiratory Protection: The H335 statement ("May cause respiratory irritation") indicates that inhalation of dust or aerosols must be avoided.[1]
Operational Protocol:
-
Primary Control: A chemical fume hood is the primary engineering control to prevent respiratory exposure.[3]
-
When a Respirator is Needed: If procedures cannot be confined to a fume hood or if there is a system failure, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended.[10][12] All personnel required to wear a respirator must be part of a respiratory protection program, which includes medical clearance and fit-testing, as mandated by OSHA regulations (29 CFR 1910.134).[10]
Procedural Workflow: PPE Donning and Doffing
Properly putting on and taking off PPE is a critical procedure to prevent cross-contamination.
Diagram 1: PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing essential PPE.
Emergency Response and Decontamination
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don the appropriate PPE (double nitrile gloves, goggles, lab coat, and if necessary, a respirator).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[10]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
First Aid:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10]
Disposal Plan: A Cradle-to-Grave Approach
Contaminated PPE:
-
All disposable PPE, including gloves, bench paper, and contaminated wipes, must be considered hazardous waste.
-
Place these items in a clearly labeled, sealed plastic bag or a designated hazardous waste container.[14]
Chemical Waste:
-
Unused or waste 5-((4-Methoxybenzyl)oxy)picolinonitrile must be disposed of as hazardous chemical waste.[15]
-
Do not dispose of this chemical down the drain or in regular trash.[15]
-
All chemical waste must be collected in a properly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[16] Used nitrile gloves that have been in contact with hazardous chemicals should be disposed of through licensed hazardous waste services.[17]
This comprehensive guide serves as a foundation for the safe handling of 5-((4-Methoxybenzyl)oxy)picolinonitrile. It is imperative that these protocols are integrated into your laboratory's specific Standard Operating Procedures (SOPs) and that all personnel receive documented training before beginning work.
References
- ChemicalBook. (n.d.). Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport.
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Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
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Methylamine Supplier. (n.d.). Picolinonitrile. Retrieved from [Link]
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Environment, Health & Safety, University of Missouri. (n.d.). Use of Ether. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Purdue University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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San José State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
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SCHAKE. (n.d.). How to Properly Dispose of Nitrile Gloves After Use. Retrieved from [Link]
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Glove Nation. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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University of Pennsylvania, Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]
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University of Pennsylvania, Environmental Health and Radiation Safety. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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SafetyCulture. (2025, March 1). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, October 11). SAFETY DATA SHEET. Retrieved from [Link]
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Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
